molecular formula C5H15ClNO2P B570411 3-aminopropyl(ethyl)phosphinic acid;hydrochloride

3-aminopropyl(ethyl)phosphinic acid;hydrochloride

Katalognummer: B570411
Molekulargewicht: 187.60 g/mol
InChI-Schlüssel: CFQFXUJBWMPODB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CGP 36216 is a selective antagonist of GABAB receptors (IC50 = 43 µM). Its action is reversed by the GABAB receptor agonist baclofen. It is active at presynaptic, but not postsynaptic, receptors.

Eigenschaften

IUPAC Name

3-aminopropyl(ethyl)phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFXUJBWMPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and molecular weight of 3-aminopropyl(ethyl)phosphinic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Presynaptic Pharmacology[1][2]

Executive Summary

3-Aminopropyl(ethyl)phosphinic acid hydrochloride (commonly known as CGP 36216 ) is a highly specialized organophosphorus compound used extensively in neuropharmacology.[1] Unlike its structural analogues which often act as GABA


 agonists, the introduction of an ethyl group at the phosphorus atom creates steric hindrance that shifts its activity profile to that of a selective antagonist .

Its primary value lies in its unique selectivity for presynaptic GABA


 receptors  over postsynaptic sites. This distinction allows researchers to isolate and study the feedback loops governing neurotransmitter release (autoreceptors) without confounding effects from postsynaptic hyperpolarization.
Part 1: Chemical Identity & Physicochemical Properties[4][5]

The compound is an ethyl-substituted phosphinic acid analogue of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-aminobutyric acid (GABA).[1] The "HCl" designation indicates it is supplied as the hydrochloride salt to ensure stability and water solubility.
Table 1: Physicochemical Specifications
PropertyData
Common Name CGP 36216 HCl
IUPAC Name (3-Aminopropyl)(ethyl)phosphinic acid hydrochloride
CAS Number 1781834-71-6 (HCl salt); 123691-29-2 (Free acid)
Molecular Formula C

H

NO

P

HCl
Molecular Weight 187.60 g/mol (Salt); 151.14 g/mol (Free Acid)
Physical State White crystalline solid
pKa Values ~2.1 (Phosphinic acid), ~10.4 (Amine)
Solubility (Water) ~100 mM (18.7 mg/mL)
Solubility (DMSO) ~100 mM
Solubility (Ethanol) ~5 mg/mL (Limited)
Structural Analysis & SAR (Structure-Activity Relationship)

The biological activity of GABA analogues is dictated by the substitution on the acidic group.

  • GABA (Carboxylic acid): Endogenous agonist.

  • 3-APPA (Phosphonic acid): Partial agonist.[2][3]

  • SKF 97541 (Methyl-phosphinic): Potent agonist.

  • CGP 36216 (Ethyl-phosphinic): Antagonist .[1][4]

The ethyl group provides a "steric doorstop," preventing the receptor's Venus Flytrap (VFT) domain from closing fully, which is required for activation, thus locking it in an inactive state while blocking agonist binding.

SAR_Comparison cluster_0 Agonists cluster_1 Antagonist GABA GABA (Carboxylic Acid) SKF SKF 97541 (Methyl-Phosphinic) GABA->SKF Bio-isostere substitution CGP CGP 36216 (Ethyl-Phosphinic) Steric Bulk prevents activation SKF->CGP Methyl to Ethyl (Steric Hindrance)

Figure 1: Structure-Activity Relationship showing the critical transition from agonist to antagonist via alkyl substitution.

Part 2: Pharmacological Profile[8][11]
Mechanism of Action

CGP 36216 acts as a competitive antagonist at the GABA


 receptor.
  • Binding Affinity (Ki): ~0.3

    
    M (Rat brain membranes).[5]
    
  • Functional Potency (ICngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  ~43 
    
    
    
    M (Inhibition of GABA release).[1]
The "Presynaptic" Selectivity

Unlike other antagonists (e.g., CGP 35348) which block both pre- and postsynaptic receptors, CGP 36216 displays a marked preference for presynaptic autoreceptors .[1]

  • Presynaptic Effect: Blocks the negative feedback loop where released GABA inhibits its own further release (via Ca

    
     channel inhibition). Result:  Increased GABA release.
    
  • Postsynaptic Effect: Ineffective at typical doses (up to 1 mM).[1] Does not block the slow IPSP (Inhibitory Postsynaptic Potential) mediated by GIRK channels.

GABAB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Rel GABA Release Pre_Rec Presynaptic GABA-B Autoreceptor GABA_Rel->Pre_Rec Feedback Inhibition Post_Rec Postsynaptic GABA-B Receptor GABA_Rel->Post_Rec Synaptic Transmission Ca_Chan VGCC (Ca2+) Channels Pre_Rec->Ca_Chan Inhibits Ca_Chan->GABA_Rel Promotes GIRK GIRK (K+) Channels Post_Rec->GIRK Activates Hyperpol Hyperpolarization (Slow IPSP) GIRK->Hyperpol K+ Efflux CGP CGP 36216 (Selective Antagonist) CGP->Pre_Rec BLOCKS (High Affinity) CGP->Post_Rec No Effect (Low Affinity)

Figure 2: Selective blockade of the presynaptic autoreceptor feedback loop by CGP 36216.

Part 3: Synthesis & Experimental Protocols
Synthesis Overview

The synthesis of 3-aminopropyl(ethyl)phosphinic acid typically follows the route established by Froestl et al. (1995).

  • Reagent Preparation: Ethylphosphonous acid (or its ester) is prepared from diethyl phosphite via Grignard reaction or similar alkylation.

  • Michael Addition: The ethyl-phosphorus species is reacted with acrylonitrile in the presence of a base (e.g., NaOEt) to form (2-cyanoethyl)(ethyl)phosphinic acid.

  • Reduction: The nitrile group is hydrogenated (Raney Nickel catalyst) to the primary amine.

  • Hydrolysis & Salt Formation: The ester groups are hydrolyzed using concentrated HCl, yielding the final hydrochloride salt.

Handling & Reconstitution Protocol

To maintain scientific integrity, follow this self-validating protocol for preparing stock solutions.

Step 1: Storage

  • Solid: Store at -20°C. Desiccate. The compound is hygroscopic.

  • Stability: Solid is stable for >2 years if kept dry.

Step 2: Stock Solution Preparation (100 mM)

  • Solvent: Sterile Water or DMSO. (Water is preferred for biological compatibility).

  • Calculation: Dissolve 18.76 mg of CGP 36216 HCl in 1.0 mL of solvent.

  • Validation: Solution should be clear and colorless. If particulate matter remains, sonicate for 30 seconds.

Step 3: Usage in Electrophysiology

  • Working Concentration: 100

    
    M – 300 
    
    
    
    M (bath application).
  • Control: Use Baclofen (10

    
    M) as a control agonist.
    
  • Expected Result: In a slice preparation, Baclofen will depress synaptic transmission. Pre-incubation with CGP 36216 should prevent this depression if the depression is mediated by presynaptic receptors, but will spare postsynaptic hyperpolarization.

References
  • Froestl, W., et al. (1995).[6][7][8] Phosphinic acid analogues of GABA.[6][3][7][8][9] 2. Selective, orally active GABAB antagonists.[6][7][8] Journal of Medicinal Chemistry.

  • Ong, J., et al. (2001).[10][1][6][8][9] CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain.[6][8][9] European Journal of Pharmacology.

  • Tocris Bioscience. CGP 36216 hydrochloride Technical Data.

  • Cayman Chemical. CGP 36216 (hydrochloride) Product Information.[6]

Sources

Understanding the selectivity of phosphinic acid derivatives for GABA receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of phosphinic acid derivatives represents a watershed moment in neuropharmacology, specifically in the modulation of


-aminobutyric acid type B (GABA-B) receptors.[1] Unlike their carboxylic acid counterparts, phosphinic acids (

) offer a unique tetrahedral geometry and resistance to metabolic hydrolysis, making them ideal bioisosteres for probing the GABAergic system.

This guide analyzes the structural determinants that allow these derivatives to distinguish between GABA-B, GABA-A, and GABA-C (rho) receptors. We focus on the "CGP" series of compounds (developed by Ciba-Geigy/Novartis), detailing the transition from agonists to nanomolar-affinity antagonists, and provide validated protocols for assessing their selectivity in a drug discovery context.

Molecular Mechanisms of Selectivity

The Phosphinic Bioisostere Advantage

The native ligand, GABA, utilizes a carboxylic acid group to interact with the receptor's orthosteric site. Replacing this with a phosphinic acid group serves two critical functions:

  • pKa Modulation: Phosphinic acids have a pKa range (approx. 1.0–2.0) that ensures ionization at physiological pH, mimicking the zwitterionic state of GABA.

  • Geometry & Sterics: The phosphorus atom creates a tetrahedral geometry that differs slightly from the planar carboxylate. This volume expansion allows for specific interactions with the Venus Flytrap Domain (VFT) of the GABA-B1 subunit, while often creating steric clashes within the more restricted binding pockets of GABA-A receptors.

The "Venus Flytrap" Interaction

GABA-B receptors are obligate heterodimers (GABA-B1/GABA-B2). The ligand binding site resides exclusively in the VFT of the GABA-B1 subunit.

  • Agonists (e.g., 3-aminopropylphosphinic acid): Bind to the cleft and induce the "closed" conformation, stabilizing the active state.

  • Antagonists (e.g., CGP35348, CGP55845): These derivatives possess bulky hydrophobic side chains attached to the phosphorus or the carbon backbone. These bulky groups physically prevent the VFT lobes from closing, locking the receptor in an inactive, open state.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of GABA-B modulation and where phosphinic antagonists intervene.

GABAB_Signaling Ligand Phosphinic Antagonist (e.g., CGP55845) Receptor GABA-B Receptor (VFT Domain) Ligand->Receptor Blocks Closure GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Prevents Activation AC Adenylyl Cyclase GProtein->AC Inhibition (Gi) Ca_Channel VGCC (Ca2+) Presynaptic GProtein->Ca_Channel Inhibition (Gbg) K_Channel GIRK (K+) Postsynaptic GProtein->K_Channel Activation (Gbg) cAMP cAMP Levels AC->cAMP Decrease Neurotrans Neurotransmitter Release (Glu/GABA) Ca_Channel->Neurotrans Suppression

Caption: Mechanism of Action: Phosphinic antagonists prevent VFT closure, halting Gi/o signaling cascades that normally suppress cAMP and neurotransmitter release.

Structure-Activity Relationships (SAR)[2]

The selectivity profile of phosphinic acid derivatives is strictly governed by chain length and substitution patterns.

The Agonist-Antagonist Switch

The simplest phosphinic analog of GABA is 3-aminopropylphosphinic acid (3-APPA) . It acts as a potent agonist.[2][3] However, extending the carbon chain or adding substituents to the phosphorus atom converts these molecules into antagonists.

Comparative Selectivity Data

The table below summarizes the affinity and functional activity of key phosphinic derivatives. Note the shift from agonist to antagonist and the emergence of GABA-C cross-reactivity in specific analogs.

CompoundStructure / ClassTarget SelectivityAffinity (

/

)
Functional Role
3-APPA Simple Phosphinic AnalogGABA-B >>> GABA-A

nM (GABA-B)
Agonist (Potent)
CGP35348 P-methyl-3-aminopropylGABA-B Selective


M
Antagonist (Low Potency)
CGP55845 Benzyl-substitutedGABA-B Highly Selective

nM
Antagonist (Nano-molar)
CGP36742 (SGS742)GABA-B > GABA-C


M (B)


M (C)
Antagonist (Orally Active)
TPMPA Cyclic PhosphinicGABA-C Selective


M (C)
Antagonist (GABA-C Specific)

Key Insight: While linear phosphinic antagonists (CGP55845) are highly selective for GABA-B, introducing conformational restriction (as seen in TPMPA) or specific alkyl substitutions can shift affinity toward the GABA-C (rho) receptor.

Experimental Validation Protocols

To validate the selectivity of a novel phosphinic acid derivative, a self-validating screening cascade is required. The gold standard for GABA-B affinity is the radioligand binding assay using tritiated CGP54626.

Protocol: [3H]-CGP54626 Membrane Binding Assay

Objective: Determine the binding affinity (


) of a novel compound for the GABA-B receptor orthosteric site.

Materials:

  • Source: Rat cerebral cortex membranes or CHO cells stably expressing GABA-B1b/B2.

  • Radioligand: [3H]-CGP54626 (Specific Activity ~ 30-60 Ci/mmol).

  • Non-specific Control: 1 mM GABA or 100

    
    M Isoguvacine (to block GABA-A if using tissue). Correction: Use 100 
    
    
    
    M CGP55845 for defining non-specific binding at GABA-B.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2. Note: Agonist binding is sensitive to divalent cations; Antagonist binding is more robust but Ca2+ is maintained for physiological relevance.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge (20,000 x g, 20 min), resuspend, and repeat to wash endogenous GABA.

  • Incubation:

    • Mix 200

      
      L membrane suspension (~200 
      
      
      
      g protein).
    • Add 25

      
      L [3H]-CGP54626 (Final conc: 1-2 nM).
      
    • Add 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate for 60 minutes at Room Temperature (22°C) . Equilibrium is slower for high-affinity antagonists.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer. Count via liquid scintillation spectroscopy.[4]

  • Analysis: Perform non-linear regression (one-site competition model) to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Screening Cascade Workflow

The following flowchart outlines the logical progression from synthesis to selectivity confirmation.

Screening_Cascade Synthesis Synthesis of Phosphinic Derivative Primary_Bind Primary Binding (GABA-B) [3H]-CGP54626 Synthesis->Primary_Bind Selectivity_A Selectivity Screen (GABA-A) [3H]-Muscimol Primary_Bind->Selectivity_A If Ki < 1uM Selectivity_C Selectivity Screen (GABA-C) [3H]-TACA + Bicuculline Primary_Bind->Selectivity_C Functional Functional Assay [35S]-GTPyS Selectivity_A->Functional High Selectivity Selectivity_C->Functional

Caption: Strategic Screening Cascade: Compounds must pass the primary affinity threshold before expensive selectivity and functional profiling.

Computational & In Silico Considerations

When designing these derivatives, researchers should utilize molecular docking against the crystal structure of the GABA-B1 subunit (e.g., PDB ID: 4MS3 or 4MS4).

  • Key Residues: The phosphinic group must anchor to Ser130 , Ser153 , and His170 in the binding pocket.

  • Steric Exclusion: To ensure selectivity against GABA-C, analyze the loop regions surrounding the binding pocket. GABA-C receptors have a smaller "roof" over the binding site; bulky P-substituents (like the cyclohexylmethyl group in CGP54626) clash with this roof, conferring GABA-B selectivity.

References

  • Froestl, W., et al. (1995).[5] Phosphinic acid analogues of GABA.[1][2][5][6][7][8] 2. Selective, orally active GABAB antagonists.[6][7][9] Journal of Medicinal Chemistry, 38(17), 3313-3331.

  • Bowery, N. G., et al. (2002).[10] International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.

  • Bettler, B., et al. (2004).[10][11] Molecular structure and physiological functions of GABA(B) receptors. Physiological Reviews, 84(3), 835-867.

  • Chebib, M., et al. (1997). Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists.[12] European Journal of Pharmacology, 329(2-3), 223-229.[12]

  • Bittiger, H., et al. (1993). [3H]CGP 54626A: a potent, high-affinity radioligand for GABAB receptors. European Journal of Pharmacology, 235(1), 153-154.

Sources

Technical Guide: The Evolution and Pharmacology of CGP 36216 (3-Aminopropyl(ethyl)phosphinic acid)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, pharmacology, and experimental application of 3-aminopropyl(ethyl)phosphinic acid , commonly known in the literature as CGP 36216 .

Executive Summary

CGP 36216 (3-aminopropyl(ethyl)phosphinic acid) represents a pivotal development in the pharmacology of GABA-B receptors. Unlike its predecessors, which often lacked selectivity or potency, CGP 36216 was the first antagonist to demonstrate a distinct selectivity for presynaptic GABA-B receptors over postsynaptic sites. This unique profile allows researchers to functionally dissect the role of GABAergic autoreceptors (regulating GABA release) from postsynaptic receptors (regulating membrane hyperpolarization).

This guide covers the structural evolution from GABA to CGP 36216, the chemical synthesis pathways, and the specific experimental protocols required to utilize this compound in neurophysiology.

Historical Development & Structure-Activity Relationship (SAR)

The development of CGP 36216 was not a linear discovery but the result of rigorous Structure-Activity Relationship (SAR) studies conducted primarily by Ciba-Geigy (now Novartis) in the 1990s.

The Phosphinic Acid Breakthrough

Early GABA-B antagonists like Phaclofen and 2-Hydroxysaclofen suffered from low affinity (IC50 > 100 µM) and poor blood-brain barrier (BBB) penetration. The breakthrough came when researchers, led by Wolfgang Froestl, replaced the carboxylic acid of GABA with a phosphinic acid moiety.

The "Alkyl Switch" Phenomenon

The most critical finding in the development of CGP 36216 was the impact of the substituent on the phosphorus atom.

  • Methyl Substituent (SKF 97541): 3-aminopropyl(methyl)phosphinic acid acts as a potent agonist .

  • Ethyl Substituent (CGP 36216): Extending the alkyl chain by just one carbon (Methyl

    
     Ethyl) drastically flipped the intrinsic activity from agonism to antagonism .
    

This "Alkyl Switch" provided the first high-affinity, non-sulfonic acid antagonists.

SAR Evolution Diagram

The following diagram illustrates the structural evolution leading to CGP 36216.

SAR_Evolution GABA GABA (Endogenous Agonist) Baclofen Baclofen (Selective Agonist) Cl-phenyl derivative GABA->Baclofen Beta-phenyl addition Phaclofen Phaclofen (Weak Antagonist) Phosphonic acid Baclofen->Phaclofen COOH -> PO3H2 Phosphinics Phosphinic Analogues (Froestl et al. 1995) Phaclofen->Phosphinics Optimization CGP36216 CGP 36216 (Presynaptic Antagonist) Ethyl-phosphinic Phosphinics->CGP36216 P-Ethyl substitution (Selectivity)

Figure 1: Structural evolution from GABA to the selective antagonist CGP 36216.

Chemical Synthesis

The synthesis of CGP 36216 relies on organophosphorus chemistry, specifically utilizing the Michaelis-Arbuzov reaction to establish the carbon-phosphorus bond.

Representative Synthesis Protocol

Source Basis: Adapted from Froestl et al., J. Med. Chem. 1995.[1]

Reagents:

  • Diethyl ethylphosphonite (

    
    )
    
  • N-(3-Bromopropyl)phthalimide (Protected amine)

  • Hydrobromic acid (HBr)

Step-by-Step Methodology:

  • Arbuzov Reaction:

    • Heat Diethyl ethylphosphonite (1.2 eq) and N-(3-Bromopropyl)phthalimide (1.0 eq) to 120–140°C under an inert atmosphere (Argon/Nitrogen).

    • The reaction proceeds via the attack of the phosphorus lone pair on the alkyl bromide, displacing ethyl bromide.

    • Intermediate: Ethyl (3-phthalimidopropyl)(ethyl)phosphinate.

  • Hydrolysis & Deprotection:

    • Dissolve the intermediate in concentrated 48% HBr .

    • Reflux for 12–18 hours. This step simultaneously hydrolyzes the phosphinate ester to the acid and cleaves the phthalimide protecting group to release the primary amine.

  • Purification:

    • Evaporate the HBr under reduced pressure.

    • Dissolve the residue in absolute ethanol.

    • Add propylene oxide (as an acid scavenger) to precipitate the zwitterionic product.

    • Recrystallize from ethanol/ether to obtain 3-aminopropyl(ethyl)phosphinic acid hydrochloride .

Synthesis Pathway Diagram

Synthesis_Pathway Precursor1 Diethyl ethylphosphonite Et-P(OEt)2 Reaction Michaelis-Arbuzov (120-140°C, -EtBr) Precursor1->Reaction Precursor2 N-(3-Bromopropyl)phthalimide Precursor2->Reaction Intermediate Intermediate: Ethyl (3-phthalimidopropyl)(ethyl)phosphinate Hydrolysis Acid Hydrolysis (48% HBr, Reflux) Intermediate->Hydrolysis Reaction->Intermediate Product CGP 36216 3-aminopropyl(ethyl)phosphinic acid Hydrolysis->Product

Figure 2: Synthetic route via Michaelis-Arbuzov reaction.

Pharmacological Profile[2][3][4][5][6]

CGP 36216 is defined by its presynaptic selectivity .[2] In the central nervous system, GABA-B receptors are located both presynaptically (autoreceptors) and postsynaptically.[3]

  • Presynaptic Mechanism: GABA-B activation inhibits voltage-gated

    
     channels (N-type/P-type), reducing neurotransmitter release.[3]
    
  • Postsynaptic Mechanism: GABA-B activation opens G-protein-coupled Inwardly Rectifying

    
     channels (GIRK), causing hyperpolarization.[3]
    

CGP 36216 blocks the Presynaptic


 modulation but is ineffective at the Postsynaptic 

channels at standard doses.
Comparative Binding & Potency Data
CompoundPrimary ActionPresynaptic IC50 (µM)Postsynaptic ActivitySelectivity Ratio
CGP 36216 Antagonist 43 Inactive (>1000 µM) >20-fold (Pre)
CGP 35348Antagonist~30-50Active (Ki ~5 µM)Mixed/Post
BaclofenAgonist0.004ActiveNon-selective
PhaclofenAntagonist~130ActiveWeak Mixed

Table 1: Comparative pharmacology of GABA-B ligands. Note the distinct lack of postsynaptic activity for CGP 36216.

Synaptic Mechanism Diagram

Synaptic_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Release GABA Release Ca_Channel Ca2+ Channel Ca_Channel->GABA_Release Promotes (+) Pre_GABAB Presynaptic GABA-B Pre_GABAB->Ca_Channel Inhibits (-) Post_GABAB Postsynaptic GABA-B K_Channel GIRK K+ Channel Post_GABAB->K_Channel Activates (+) Hyperpol Hyperpolarization K_Channel->Hyperpol Causes CGP36216 CGP 36216 CGP36216->Pre_GABAB BLOCKS CGP36216->Post_GABAB No Effect

Figure 3: Mechanism of action showing selective blockade of presynaptic autoreceptors.

Experimental Protocols

Protocol A: Brain Slice Electrophysiology (Validation of Selectivity)

Objective: To confirm presynaptic antagonism by measuring the blockade of Baclofen-induced depression of population spikes vs. postsynaptic hyperpolarization.

  • Preparation:

    • Prepare 400 µm thick neocortical or hippocampal slices from Sprague-Dawley rats.

    • Maintain in Mg2+-free Krebs medium at 32°C, oxygenated with 95% O2 / 5% CO2.

  • Recording:

    • Presynaptic Measure: Stimulate afferent fibers electrically and record population spikes or EPSPs. Apply Baclofen (agonist) to depress transmission (via presynaptic inhibition).

    • Postsynaptic Measure: Perform intracellular whole-cell patch-clamp to record membrane potential. Apply Baclofen to induce hyperpolarization.

  • Application of CGP 36216:

    • Perfuse CGP 36216 at 100–500 µM .

    • Expected Result: CGP 36216 should reverse the Baclofen-induced depression of synaptic transmission (Presynaptic effect) but fail to reverse the Baclofen-induced membrane hyperpolarization (Postsynaptic effect).

Protocol B: [3H]-GABA Release Assay

Objective: To quantify the IC50 of CGP 36216 at autoreceptors.

  • Loading: Incubate synaptosomes or slices with [3H]-GABA (0.1 µM) for 30 minutes.

  • Superfusion: Transfer tissue to superfusion chambers. Wash for 60 minutes to remove extracellular label.

  • Stimulation: Induce release using electrical field stimulation (S1) or high K+ pulse.

  • Drug Application: Add CGP 36216 (10–300 µM) prior to a second stimulation (S2).

  • Calculation: Calculate the S2/S1 ratio. CGP 36216 should increase the S2/S1 ratio compared to control by blocking the negative feedback loop of endogenous GABA.

References

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[1] Journal of Medicinal Chemistry, 38(17), 3313–3331. Link

  • Ong, J., et al. (2001).[4] "CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain."[5][2] European Journal of Pharmacology, 415(2-3), 191–195. Link

  • Bettler, B., et al. (2004). "Molecular structure and physiological functions of GABA(B) receptors." Physiological Reviews, 84(3), 835-867. Link

  • Olpe, H. R., et al. (1993). "GABAB receptor antagonists: from synthesis to therapeutic applications." Trends in Pharmacological Sciences, 14(3), 95-100. Link

Sources

An In-depth Technical Guide to ω-Aminoalkylphosphinic Acids: A Focus on 3-Aminopropyl(ethyl)phosphinic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide addresses the broader class of ω-aminoalkylphosphinic acids, with a specific focus on analogs of 3-aminopropyl(ethyl)phosphinic acid hydrochloride (CAS 4676-91-5). Extensive literature searches for the specified compound and its CAS number did not yield significant technical data. The CAS number 4676-91-5 is not prominently associated with this structure in publicly accessible scientific databases. A structurally similar compound, (3-Aminopropyl)ethylphosphinic acid hydrochloride, is listed with CAS number 123691-29-2, though detailed research literature on this specific molecule is also limited. Consequently, this guide synthesizes information from closely related and well-studied analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Aminophosphinic Acids

Aminophosphinic acids are a class of organophosphorus compounds that are structural analogs of natural amino acids. In these molecules, the carboxylic acid group is replaced by a phosphinic acid moiety [-P(O)(OH)R], where R can be a hydrogen atom or an alkyl/aryl group. This substitution imparts unique physicochemical and biological properties, most notably resistance to enzymatic hydrolysis by peptidases.[1] This inherent stability makes them attractive candidates for the development of enzyme inhibitors and receptor ligands with therapeutic potential.[1]

The general structure of a 3-aminopropyl(alkyl)phosphinic acid is characterized by a propyl chain with a terminal amino group and a phosphinic acid group attached to the other end. The nature of the second substituent on the phosphorus atom significantly influences the compound's biological activity.

Synthesis of ω-Aminoalkylphosphinic Acids

The synthesis of ω-aminoalkylphosphinic acids can be approached through several established routes in organophosphorus chemistry. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired substitution pattern.

Phospha-Mannich Reaction

A common and versatile method for the synthesis of α-aminoalkylphosphinic acids is the phospha-Mannich reaction.[1][2] This reaction typically involves the condensation of a compound with a P-H bond (like hypophosphorous acid or its esters), an amine, and an aldehyde or ketone.[2] For the synthesis of 3-aminopropyl(alkyl)phosphinic acids, a multi-step approach is generally required.

Experimental Protocol: Generalized Synthesis of 3-Aminopropyl(alkyl)phosphinic Acids

This protocol is a generalized representation based on multi-step syntheses of related compounds.

Step 1: Synthesis of a Protected Bromoalkyl Precursor

  • To a solution of 3-bromopropanol in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride with imidazole).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the product by flash column chromatography to obtain the protected 3-bromopropanol.

Step 2: Arbuzov Reaction

  • React the protected 3-bromopropanol with a trialkyl phosphite (e.g., triethyl phosphite) in an Arbuzov reaction to form a phosphonate ester.

  • Heat the mixture, typically neat or in a high-boiling solvent, to drive the reaction to completion.

  • Remove the volatile byproducts under reduced pressure.

Step 3: Introduction of the Amino Group

  • Convert the terminal bromine of the phosphonate ester to an amino group. This can be achieved via a Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or by reaction with sodium azide followed by reduction.

  • For the Gabriel synthesis, react the bromoalkylphosphonate with potassium phthalimide in a polar aprotic solvent like DMF.

  • Follow this with treatment with hydrazine hydrate in ethanol to liberate the primary amine.

Step 4: Hydrolysis to the Phosphinic Acid

  • Hydrolyze the phosphonate ester and remove the protecting group under acidic conditions (e.g., refluxing with concentrated hydrochloric acid).

  • After cooling, the product, 3-aminopropyl(ethyl)phosphinic acid hydrochloride, may precipitate or can be obtained by evaporation of the solvent.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.

Diagram: Generalized Synthetic Pathway

G A 3-Bromopropanol B Protected 3-Bromopropanol A->B Protection C Dialkyl (3-protected-propyl)phosphonate B->C Arbuzov Reaction (e.g., P(OEt)3) D Dialkyl (3-aminopropyl)phosphonate C->D Amination (e.g., Gabriel Synthesis) E 3-Aminopropyl(H)phosphinic acid D->E Hydrolysis (e.g., HCl, H2O) F 3-Aminopropyl(ethyl)phosphinic acid hydrochloride E->F Alkylation & HCl salt formation (conceptual) G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Crude Crude Product Purified Purified Compound Crude->Purified Recrystallization/ Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purified->NMR MS Mass Spectrometry (HRMS) Purified->MS FTIR FTIR Spectroscopy Purified->FTIR HPLC HPLC Analysis Purified->HPLC G cluster_structure 3-Aminopropyl(R)phosphinic Acid cluster_activity GABA-B Receptor Activity R_H R = H Agonist Agonist R_H->Agonist Potent R_Me R = Methyl R_Me->Agonist More Potent R_Et R = Ethyl Antagonist Antagonist R_Et->Antagonist Antagonist Activity

Sources

Methodological & Application

Application Note: Optimizing 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP 35348) Concentrations for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the selective GABA-B receptor antagonist, 3-aminopropyl(diethoxymethyl)phosphinic acid, commonly known as CGP 35348, in patch-clamp electrophysiology experiments. We will delve into the mechanism of action, provide detailed protocols for solution preparation and application, recommend optimal concentration ranges for various experimental paradigms, and offer troubleshooting insights. This guide is designed to explain the causality behind experimental choices, ensuring scientifically robust and reproducible results.

Introduction: Understanding the Tool and the Target

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a critical role in modulating neuronal excitability through slow and prolonged inhibition.[1][3] They are crucial for fine-tuning synaptic transmission and preventing neuronal overexcitation.

Pharmacological tools are indispensable for dissecting the precise roles of these receptors. While the user's query mentioned "3-aminopropyl(ethyl)phosphinic acid," it is critical to clarify the nomenclature. The most widely used and selective GABA-B antagonist in this chemical class is (3-Aminopropyl)(diethoxymethyl)phosphinic acid , known as CGP 35348 .[4][5] This compound should not be confused with its structural analog, 3-aminopropylphosphinic acid (3-APPA or CGP 27492), which is a GABA-B receptor agonist.[6][7] This application note will focus exclusively on the antagonist, CGP 35348, a brain-penetrant molecule that is invaluable for isolating and studying GABA-B receptor-mediated currents and signaling pathways using the gold-standard patch-clamp technique.[8][9][10]

Mechanism of Action: Blocking the Slow Inhibitory Pathway

GABA-B receptors are heterodimers (GABBR1/GABBR2) that couple to Gi/o G-proteins.[1] Upon activation by an agonist like GABA or baclofen, the G-protein dissociates, and its βγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux and a slow, prolonged hyperpolarization (inhibitory postsynaptic potential, or IPSP).[1] The α subunit inhibits adenylyl cyclase, and the βγ subunit can also inhibit presynaptic voltage-gated Ca2+ channels, reducing neurotransmitter release.

CGP 35348 acts as a competitive antagonist at the GABA-B receptor.[5] It binds to the receptor but does not trigger the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from activating the receptor, thus blocking the downstream inhibitory effects. In electrophysiological recordings, this is observed as a prevention or reversal of agonist-induced membrane hyperpolarization or outward currents.[5][11]

GABAB_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABAB_R GABA-B Receptor (GABBR1/GABBR2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates GIRK GIRK Channel (K+ Efflux) Hyperpolarization Hyperpolarization (Inhibition) Ca_Channel Presynaptic CaV Channel Reduced_Release Reduced Neurotransmitter Release G_Protein->GIRK Activates (βγ) G_Protein->Ca_Channel Inhibits (βγ) Agonist Agonist (GABA, Baclofen) Agonist->GABAB_R Binds & Activates Antagonist Antagonist (CGP 35348) Antagonist->GABAB_R Binds & Blocks

Figure 1: Mechanism of GABA-B receptor antagonism by CGP 35348.

Application Protocols

Reagent Preparation and Storage

Proper preparation of CGP 35348 is the first step toward a successful experiment.

  • Molecular Weight: 225.22 g/mol

  • Solubility: CGP 35348 is readily soluble in water and standard aqueous buffers like artificial cerebrospinal fluid (ACSF). A stock solution of 10-100 mM in deionized water is recommended.

  • Storage: The solid powder should be stored at room temperature. Aqueous stock solutions should be aliquoted and stored at -20°C for up to one month to maintain stability.[9] Avoid repeated freeze-thaw cycles.

Step-by-Step Stock Solution Protocol (100 mM):

  • Weigh out 22.52 mg of CGP 35348 powder.

  • Dissolve the powder in 1 mL of high-purity deionized water.

  • Vortex gently until fully dissolved.

  • Filter the solution through a 0.2 µm syringe filter to ensure sterility.

  • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Label clearly and store at -20°C.

Recommended Working Concentrations

The optimal concentration of CGP 35348 depends on the experimental goal. The reported IC50 (the concentration that inhibits 50% of the maximal agonist response) is 34 µM .[5][9] This value serves as a crucial benchmark for selecting an appropriate concentration.

Experimental ObjectiveRecommended Concentration RangeRationale & Key Insights
Complete Blockade of GABA-B Receptors 50 - 100 µMThis range is well above the IC50, ensuring near-complete saturation and blockade of all available GABA-B receptors. Ideal for definitively confirming if an observed physiological effect is GABA-B mediated.[5]
Reversal of a Saturating Agonist Effect 30 - 100 µMTo reverse the effect of a potent agonist like baclofen (often used at 5-10 µM), a concentration at or above the IC50 is required to competitively displace the agonist.[5][11]
Studying Tonic GABA-B Receptor Activation 10 - 30 µMIn some brain regions, ambient GABA levels can cause tonic activation of GABA-B receptors. Concentrations near the IC50 can reveal these tonic currents without risking non-specific effects of very high doses.
Initial Characterization / Dose-Response Curve 1 µM - 300 µMTo characterize the pharmacology of a novel agonist or a specific neural circuit, a wide range of antagonist concentrations should be tested to generate a dose-response curve and calculate the pA2 value.
Standard Whole-Cell Patch-Clamp Protocol

This protocol outlines a typical experiment to verify the antagonist properties of CGP 35348 on GABA-B receptor-mediated currents in a brain slice preparation. The most common configurations for this are voltage-clamp, to measure currents, and current-clamp, to measure membrane potential.[8][12]

Materials:

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble continuously with 95% O2 / 5% CO2.[12]

  • Internal Pipette Solution (K-Gluconate based for current-clamp): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • Pharmacological Agents: Baclofen (GABA-B agonist), CGP 35348.

Experimental Workflow:

  • Preparation: Prepare brain slices (e.g., hippocampus, cortex) or cultured neurons as per standard laboratory procedures. Transfer a slice to the recording chamber and perfuse continuously with oxygenated ACSF.

  • Obtain Recording: Using a micromanipulator, approach a neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.[12]

  • Gigaseal Formation: Apply gentle negative pressure to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.[10]

  • Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[12][13]

  • Baseline Recording: In voltage-clamp mode (holding potential -60 mV), record a stable baseline current for 3-5 minutes.

  • Agonist Application: Bath-apply a known concentration of baclofen (e.g., 10 µM). Observe the induction of a slow outward current, which is carried by GIRK channels.

  • Antagonist Application: While continuing to perfuse with baclofen, co-apply CGP 35348 (e.g., 50 µM). The baclofen-induced outward current should reverse back toward the baseline level.

  • Washout: Perfuse the slice with ACSF alone to wash out all drugs and observe if the baseline activity returns.

Workflow cluster_prep Preparation cluster_record Recording Procedure cluster_pharma Pharmacology cluster_analysis Analysis prep_slice Prepare Brain Slice or Cultured Neurons pull_pipette Pull Glass Pipette (3-6 MΩ) prep_solutions Prepare & Oxygenate ACSF / Internal Solution prep_solutions->pull_pipette obtain_seal Approach Cell & Obtain GΩ Seal pull_pipette->obtain_seal go_whole_cell Rupture Membrane (Go Whole-Cell) obtain_seal->go_whole_cell record_baseline Record Stable Baseline (3-5 min) go_whole_cell->record_baseline apply_agonist Bath Apply Agonist (e.g., 10 µM Baclofen) record_baseline->apply_agonist apply_antagonist Co-apply Antagonist (e.g., 50 µM CGP 35348) apply_agonist->apply_antagonist washout Washout with ACSF apply_antagonist->washout analyze_data Analyze Current/Voltage Traces washout->analyze_data

Figure 2: Experimental workflow for patch-clamp analysis of CGP 35348.

Troubleshooting and Best Practices

  • Incomplete Blockade: If CGP 35348 fails to fully reverse the agonist effect, consider increasing the concentration. Ensure the agonist concentration is not excessively high, as this would require a much higher antagonist concentration for competitive displacement.

  • Slow Wash-in/Wash-out: As a bath-applied drug, CGP 35348 requires time to equilibrate in the tissue. Ensure perfusion times of at least 5-10 minutes for each pharmacological step.

  • Solubility Issues: While highly soluble in water, always visually inspect your stock and working solutions for any precipitation before use. If precipitation occurs, gentle warming and vortexing can help, but it may indicate the solution is too old or improperly stored.[14]

  • Control Experiments: A crucial self-validating step is to apply CGP 35348 alone before the agonist. The antagonist should have no effect on its own, unless there is significant tonic GABA-B receptor activation in the preparation. This confirms the drug is not having non-specific effects on baseline membrane properties.

Conclusion

CGP 35348 is a potent and selective tool for the functional investigation of GABA-B receptors in patch-clamp electrophysiology. A thorough understanding of its mechanism of action and the use of appropriate concentrations, benchmarked against its IC50 of 34 µM, are paramount for generating clean, interpretable, and publishable data. By following the detailed protocols and best practices outlined in this guide, researchers can confidently isolate GABA-B receptor-mediated phenomena and advance our understanding of inhibitory neurotransmission in health and disease.

References

  • 3-APPA - Wikipedia. Wikipedia. [Link]

  • Al-Dahan, M. I., & Thalaysingam, M. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 102(1), 5–6. [Link]

  • Olpe, H. R., Karlsson, G., Pozza, M. F., Brugger, F., Steinmann, M., van Riezen, H., Fagg, G., Hall, R. G., Froestl, W., & Bittiger, H. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27–38. [Link]

  • The phosphinic acid analogs of GABA, 3-APPA, 3-APMPA and SGS742 or CGP36742. ResearchGate. [Link]

  • Patch-clamp protocol. Axol Bioscience. [Link]

  • Sun, H., & Wu, S. H. (2006). GABAB receptor-mediated presynaptic inhibition of glutamatergic transmission in the inferior colliculus. Neuroreport, 17(7), 729–733. [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences of the United States of America, 85(23), 9336–9340. [Link]

  • Todorov, I., & Yakimova, K. (2015). Effect of GABAB-receptor agonist and antagonist on whole-cell patch-clamp recorded rat PO/AH neurons. ACAD-WISE. [Link]

  • Margrie, T. W., Brecht, M., & Sakmann, B. (2002). In vivo, low-resistance, whole-cell recordings from neurons in the anaesthetized and awake mammalian brain. Pflugers Archiv: European Journal of Physiology, 444(4), 491–498. [Link]

  • Maier, P. J., et al. (2022). Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death. Frontiers in Molecular Neuroscience. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • GABAB receptor - Wikipedia. Wikipedia. [Link]

  • Explore GABA ion channel research with Automated Patch Clamp. Sophion Bioscience. [Link]

Sources

Application Notes and Protocols for In Vivo Microinjection of 3-Aminopropyl(ethyl)phosphinic Acid in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of GABAergic Inhibition with 3-Aminopropyl(ethyl)phosphinic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The latter, GABAB receptors, are G-protein coupled receptors that mediate slow and prolonged inhibitory signals, influencing a wide array of physiological and pathological processes, including learning and memory, anxiety, depression, and epilepsy.

3-Aminopropyl(ethyl)phosphinic acid (3-APEP) is a phosphinic acid analog of GABA. Based on the structure-activity relationship of related compounds, such as CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) and CGP 36742 ((3-aminopropyl)-n-butyl-phosphinic acid), 3-APEP is predicted to function as a selective antagonist of GABAB receptors.[1][2] By blocking these receptors, 3-APEP can be a powerful pharmacological tool to investigate the physiological roles of GABAB receptor-mediated inhibition in specific brain circuits.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for in vivo microinjection of 3-APEP in rodents. The following sections will detail the necessary materials, step-by-step procedures for stereotaxic surgery and microinjection, and methods for post-operative care and histological verification of the injection site. Furthermore, we will explore potential brain targets and relevant behavioral and physiological assays to assess the in vivo effects of 3-APEP.

Mechanism of Action: Targeting GABAB Receptors

GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits. They are located on both presynaptic and postsynaptic membranes.

  • Presynaptic GABAB receptors act as autoreceptors to inhibit the release of GABA, and as heteroreceptors to inhibit the release of other neurotransmitters, such as glutamate and monoamines.

  • Postsynaptic GABAB receptors activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a slow inhibitory postsynaptic potential (IPSP).

By antagonizing these receptors, 3-APEP is expected to disinhibit neuronal activity, leading to an increase in neurotransmitter release and enhanced postsynaptic excitability. The precise downstream effects will depend on the specific brain region and neuronal populations targeted.

Materials and Reagents

Experimental Animals
  • Adult male or female rats (e.g., Sprague-Dawley, Wistar, Long-Evans) or mice (e.g., C57BL/6, BALB/c). The choice of species and strain should be guided by the specific research question.

Surgical and Microinjection Equipment
  • Stereotaxic apparatus for rats or mice

  • Anesthesia system (e.g., isoflurane vaporizer with induction chamber and nose cone)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, scissors, forceps, hemostats, wound clips or sutures)

  • Dental drill with burrs

  • Microinjection pump (e.g., syringe pump)

  • Hamilton syringes (1-10 µL)

  • Injection needles (e.g., 30-34 gauge)

  • Cannula system (guide cannula and dummy cannula) for chronic studies

Reagents and Solutions
  • 3-Aminopropyl(ethyl)phosphinic acid (3-APEP)

  • Vehicle:

    • Sterile 0.9% saline

    • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics:

    • Isoflurane

    • Ketamine/xylazine cocktail (consult with institutional veterinarian for appropriate dosage)

  • Analgesics:

    • Buprenorphine, Carprofen, or Meloxicam (consult with institutional veterinarian for appropriate dosage and administration schedule)

  • Other Reagents:

    • Betadine or 70% ethanol for sterilization

    • Ophthalmic ointment

    • Histological reagents (e.g., paraformaldehyde, sucrose, cresyl violet)

    • Tracer dye (e.g., Fluoro-Gold, DiI) for injection site verification (optional)

Experimental Protocols

Part 1: Preparation of 3-APEP Solution

The solubility of 3-aminopropylphosphonic acid, a related compound, is reported in water and PBS (pH 7.2).[3] Therefore, sterile saline or aCSF are appropriate vehicles for 3-APEP.

  • Vehicle Selection: Choose either sterile 0.9% saline or aCSF as the vehicle. aCSF is recommended as it more closely mimics the ionic composition of the brain's extracellular fluid.

  • Concentration: The optimal concentration of 3-APEP for in vivo microinjection has not been definitively established. Based on data from related GABAB antagonists like CGP 36742 (effective in vitro at 0.1-1 µM), a starting concentration range of 1-10 mM is recommended.[4] It is crucial to perform a dose-response study to determine the optimal concentration for the specific brain region and behavioral/physiological endpoint of interest.

  • Preparation:

    • Weigh the desired amount of 3-APEP powder.

    • Dissolve in the chosen vehicle. Sonication may be used to aid dissolution.

    • Adjust the pH of the solution to 7.2-7.4.

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Prepare fresh on the day of the experiment to ensure stability.

Part 2: Stereotaxic Surgery and Microinjection

This protocol outlines the procedure for acute microinjection. For chronic studies, a guide cannula should be implanted, and the injection performed at a later time point.

G cluster_pre_op Pre-Operative Preparation cluster_surgery Surgical Procedure cluster_injection Microinjection cluster_post_op Post-Operative Care A Anesthetize Rodent B Mount in Stereotaxic Frame A->B C Prepare Surgical Site B->C D Expose Skull & Locate Bregma C->D E Drill Burr Hole D->E F Lower Injection Needle E->F G Infuse 3-APEP Solution F->G H Retract Needle G->H I Suture Incision H->I J Administer Analgesia I->J K Monitor Recovery J->K

Caption: Potential experimental paradigms following 3-APEP microinjection.

  • Anxiety-Related Behaviors: The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze. [5][6]Microinjection of 3-APEP into regions like the amygdala or prefrontal cortex could modulate anxiety levels.

  • Depressive-Like Behaviors: The Forced Swim Test (FST) is a common screening tool for antidepressant-like activity. [7][8][9][10]A decrease in immobility time is interpreted as an antidepressant-like effect. The effects of 3-APEP on depressive-like behavior could be investigated by microinjection into the hippocampus or prefrontal cortex.

  • Locomotor Activity: The Open Field Test can be used to assess general locomotor activity and exploratory behavior. GABAergic modulation in motor-related areas like the substantia nigra or ventral tegmental area could influence these behaviors.

  • Cognition and Memory: GABAB receptors are implicated in learning and memory processes. [11]Tasks such as the Novel Object Recognition test or the Morris Water Maze can be used to evaluate the cognitive effects of 3-APEP microinjection into the hippocampus or prefrontal cortex.

  • Sensorimotor Gating: Prepulse Inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, which is deficient in some neuropsychiatric disorders. Blockade of hippocampal GABAB receptors has been shown to disrupt PPI. [4]

Conclusion and Trustworthiness

This document provides a detailed and scientifically grounded framework for the in vivo microinjection of the putative GABAB receptor antagonist, 3-aminopropyl(ethyl)phosphinic acid, in rodents. The protocols described herein are based on established stereotaxic and microinjection techniques and are designed to be a self-validating system. The emphasis on accurate stereotaxic targeting, appropriate animal care, and rigorous histological verification ensures the reliability and reproducibility of experimental findings. By explaining the causality behind experimental choices, from the preparation of the drug solution to the selection of behavioral assays, this guide aims to empower researchers to confidently and effectively utilize 3-APEP as a tool to explore the intricate roles of GABAB receptor-mediated signaling in the brain.

References

  • NHMRC. (2023). Statement on the forced swim test in rodent models. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • NC3Rs. (2021). Forced swim test in rodents. [Link]

  • University of Bristol. (2025). Forced swim test case study. [Link]

  • Sema. The Mouse Brain In Stereotaxic Coordinates. [Link]

  • Kleschevnikov, A. M., et al. (2003). GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro. European Journal of Pharmacology, 478(2-3), 111-119. [Link]

  • Sema. The Mouse Brain In Stereotaxic Coordinates. [Link]

  • Dingsdale, R. A., et al. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 102(1), 5-6. [Link]

  • Frisbee, K. K., et al. (2008). Localization of stereotaxic coordinates for the ventral tegmental area in early adolescent, mid-adolescent and adult rats. Brain Research, 1218, 215-223. [Link]

  • Van den Buuse, M., & de Jong, W. (1997). Stimulation of the ventral tegmental area enhances the effect of vasopressin on blood pressure in conscious rats. British Journal of Pharmacology, 120(4), 657-663. [Link]

  • Abizaid, A., et al. (2006). Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference. Regulatory Peptides, 135(1-2), 85-91. [Link]

  • Groblewski, P. A., & Lattal, K. M. (2012). Repeated microinjections into the medial prefrontal cortex (mPFC) impair extinction of conditioned place preference in mice. Behavioural Brain Research, 226(2), 553-557. [Link]

  • Mondadori, C., et al. (1996). CGP 36742, an orally active GABAB receptor antagonist, facilitates memory in a social recognition test in rats. Behavioural Brain Research, 77(1-2), 227-229. [Link]

  • Nowak, G., et al. (2006). Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents. British Journal of Pharmacology, 149(5), 581-590. [Link]

  • Einat, H., & Belzung, C. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Journal of Neuroscience Methods, 200(1), 69-74. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Geisler, S., & Zahm, D. S. (2005). Afferents of the ventral tegmental area in the rat-anatomical substratum for integrative functions. Journal of Comparative Neurology, 490(3), 270-294. [Link]

  • ResearchGate. Examples of stereotaxic coordinates. [Link]

  • Margolis, E. B., et al. (2018). Relative contributions and mapping of ventral tegmental area dopamine and GABA neurons by projection target in the rat. Journal of Comparative Neurology, 526(15), 2446-2460. [Link]

  • MMPC.org. (2024). Elevated Plus Maze. [Link]

  • Cell Press. (2024). Opto-Avoidance-Elevated Plus Maze protocol to study positive or negative valence upon optogenetic stimulation in the mouse brain. [Link]

  • Li, Y., et al. (2018). Microinjection of antisense oligonucleotides into living mouse testis enables lncRNA function study. Journal of Cellular and Molecular Medicine, 22(8), 3847-3858. [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

  • Abell, A. D., & Farrow, M. A. (1992). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 45(10), 1677-1683. [Link]

  • Ebenezer, I. S. (2026). Effects of chronic intraperitoneal administration of the GABAB receptor agonist 3-aminopropyl (methyl) phosphinic acid on food intake and body weight in rats. bioRxiv. [Link]

  • Mondadori, C., et al. (1993). CGP 36742: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys. Behavioural and Neural Biology, 60(1), 62-68. [Link]

  • Hills, J. M., et al. (1989). 3-Aminopropylphosphinic acid--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle. British Journal of Pharmacology, 97(4), 1292-1296. [Link]

  • Kleschevnikov, A. M., et al. (2003). GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro. European Journal of Pharmacology, 478(2-3), 111-119. [Link]

  • Paxinos, G., & Franklin, K. B. J. (2001).
  • Somatic Genome-Engineered Mouse Models Using In Vivo Microinjection and Electroporation. (2023). Journal of Visualized Experiments, (195), e65345. [Link]

  • Michaelis, M., et al. (2014). In vivo microinjection and electroporation of mouse testis. Journal of Visualized Experiments, (90), e51811. [Link]

  • Georganics. (3-AMINOPROPYL)PHOSPHONIC ACID Safety Data Sheet. [Link]

  • ResearchGate. Illustration of the in vivo testis microinjection and electroporation.... [Link]

  • PubChem. 3-Aminopropylphosphonic acid. [Link]

  • Semantic Scholar. Figure 2 from In vivo microinjection and electroporation of mouse testis. [Link]

  • IUPAC. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. [Link]

Sources

Application of 3-aminopropyl(ethyl)phosphinic acid in hippocampal slice preparations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Presynaptic GABA-B Modulation in Hippocampal Electrophysiology

Compound: 3-Aminopropyl(ethyl)phosphinic acid (CGP 36216) CAS No: 1781834-71-6 (Hydrochloride salt) Target: Presynaptic GABA-B Receptors (Selective Antagonist)[1][2]

Introduction: The Presynaptic Specialist

In the study of hippocampal synaptic plasticity, distinguishing between pre- and postsynaptic mechanisms is a persistent challenge. While broad-spectrum GABA-B antagonists like CGP 55845 or CGP 35348 are commonly used to block the slow inhibitory postsynaptic potential (late-IPSP), they often mask the intricate feedback loops regulating neurotransmitter release.

CGP 36216 (3-aminopropyl(ethyl)phosphinic acid) is a unique tool in the electrophysiologist’s arsenal. Unlike its structural analogue CGP 35348, CGP 36216 displays a distinct affinity profile: it is a selective antagonist for presynaptic GABA-B receptors (autoreceptors and heteroreceptors) at concentrations where it has negligible effect on postsynaptic GABA-B receptors [1].

This selectivity allows researchers to:

  • Uncouple Feedback Inhibition: Block the autoinhibition of GABA release without abolishing the postsynaptic late-IPSP.

  • Modulate Release Probability: Enhance the release of GABA (and potentially glutamate via heteroreceptors) to study synaptic efficacy under high-drive conditions.

  • Dissect Paired-Pulse Plasticity: Isolate the presynaptic contribution to Paired-Pulse Depression (PPD) or Facilitation (PPF).

Mechanism of Action & Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase and modulate ion channels.

  • Presynaptic (Target of CGP 36216): Activation inhibits voltage-gated Ca²⁺ channels (N-type/P/Q-type) and interferes with the vesicle release machinery, reducing neurotransmitter release. CGP 36216 blocks this "brake," leading to enhanced release.

  • Postsynaptic (Spared by CGP 36216): Activation opens G-protein coupled Inwardly Rectifying K⁺ (GIRK) channels, causing hyperpolarization (late-IPSP).

Pathway Visualization

GABAB_Pathway cluster_presynaptic Presynaptic Terminal (GABAergic) cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles Ca_Channel VGCC (Ca2+) Release GABA Release Ca_Channel->Release Triggers GABAB_Pre GABA-B Autoreceptor GABAB_Pre->Ca_Channel Inhibits (-) Release->GABAB_Pre Feedback Activation GABAB_Post GABA-B Postsynaptic Release->GABAB_Post Synaptic Transmission GIRK GIRK Channels (K+) GABAB_Post->GIRK Activates (+) Hyperpol Hyperpolarization (Late-IPSP) GIRK->Hyperpol Efflux of K+ CGP CGP 36216 (Antagonist) CGP->GABAB_Pre BLOCKS (Selectively) CGP->GABAB_Post No Effect (<1mM)

Caption: Selective blockade of presynaptic GABA-B autoreceptors by CGP 36216, sparing the postsynaptic GIRK pathway.

Experimental Protocols

Protocol A: Preparation of Solutions

CGP 36216 is highly water-soluble. Avoid DMSO if possible to minimize solvent artifacts in sensitive slice preparations.

ParameterSpecificationNotes
Molecular Weight 187.6 (HCl salt)Adjust based on batch-specific CoA (hydration varies).
Solvent Distilled Water / ACSFSoluble up to 100 mM in water.
Stock Concentration 100 mMStore at -20°C in single-use aliquots (stable for 3 months).
Working Concentration 100 µM – 200 µM IC50 for presynaptic block is ~43 µM [2]. Postsynaptic block requires >1 mM.
Protocol B: Assessing Presynaptic Efficacy (Paired-Pulse Ratio)

This protocol validates the activity of CGP 36216 by monitoring changes in the Paired-Pulse Ratio (PPR), a standard measure of presynaptic release probability.

Objective: Demonstrate that CGP 36216 increases the probability of GABA release, thereby converting Paired-Pulse Facilitation (PPF) toward Paired-Pulse Depression (PPD) in inhibitory circuits, or altering excitatory drive via heteroreceptors.

Workflow:

  • Slice Preparation:

    • Prepare 350-400 µm transverse hippocampal slices (Rat/Mouse) using ice-cold choline-based or high-sucrose cutting solution to preserve interneurons.

    • Recover in interface chamber (32°C) for 1 hour, then room temperature (RT) for 1 hour.

  • Recording Setup:

    • Transfer slice to submersion chamber. Perfusion rate: 2-3 mL/min.

    • ACSF: Standard (124 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM Glucose). Bubbled with 95% O₂/5% CO₂.

    • Stimulation: Concentric bipolar electrode in Stratum Radiatum (Schaffer Collaterals).

    • Recording: Glass micropipette (1-3 MΩ) filled with ACSF in Stratum Radiatum (fEPSP) or Whole-cell patch (Voltage Clamp) on CA1 Pyramidal cell.

  • Baseline Acquisition:

    • Stimulate with paired pulses (Inter-stimulus interval: 50 ms).

    • Adjust intensity to elicit 40-50% max response.

    • Record stable baseline for 20 minutes.

  • Drug Application (Wash-in):

    • Perfuse CGP 36216 (100 µM) .

    • Note: Wash-in effects for GABA-B antagonists can be slow (5-10 mins) due to tissue penetration.

  • Data Capture:

    • Monitor the slope of fEPSP 1 and fEPSP 2.

    • Calculate PPR = (Slope 2 / Slope 1).

  • Wash-out:

    • Switch back to normal ACSF. Record for 30 minutes to verify reversibility.

Experimental Workflow Diagram

Workflow cluster_check Quality Control Start Slice Preparation (Transverse Hippocampal) Recovery Recovery (1hr @ 32°C -> 1hr @ RT) Start->Recovery Baseline Baseline Recording (Paired Pulse 50ms ISI) 20 mins Recovery->Baseline Drug Perfuse CGP 36216 (100 - 200 µM) Baseline->Drug Check1 Stable Series Resistance Baseline->Check1 Measure Measure PPR Change (Release Probability) Drug->Measure Washout Washout (ACSF only) Measure->Washout

Caption: Step-by-step workflow for evaluating presynaptic modulation using CGP 36216.

Expected Results & Data Analysis

When applying 100 µM CGP 36216 to hippocampal slices, expect the following:

MeasurementExpected ChangePhysiological Interpretation
Inhibitory Postsynaptic Currents (IPSCs) Increased Amplitude Blockade of autoreceptors disinhibits the GABAergic terminal, increasing GABA release.
Paired-Pulse Ratio (PPR) Decrease Increased probability of release (Pr) on the first pulse depletes the vesicle pool, reducing the response to the second pulse (shift towards depression).
Late-IPSP (GABA-B mediated) Minimal Change At 100 µM, postsynaptic GABA-B receptors remain largely functional. (Contrast with CGP 35348 which would abolish this).
LTP Induction Modulation May facilitate induction thresholds by reducing feed-forward inhibition, depending on the specific stimulation protocol (e.g., Theta Burst).

Troubleshooting:

  • No Effect? Ensure the stock solution was not subjected to repeated freeze-thaw cycles. Ensure the perfusion rate is adequate for the drug to penetrate the slice depth.

  • Postsynaptic Blockade? If the late-IPSP disappears, verify the concentration. >500 µM begins to lose selectivity [2].

References

  • Ong, J., et al. (2001). "CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain."[2] European Journal of Pharmacology.

  • Tocris Bioscience. "CGP 36216 hydrochloride Product Information."

  • Cayman Chemical. "CGP 36216 (hydrochloride) Technical Data."

  • Getz, A., et al. (2020). "Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2." eLife. (Demonstrates use of antagonists in LTP protocols).

Sources

Application Notes & Protocols: Dosing and Administration of 3-Aminopropyl(alkyl)phosphinic Acids for Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers utilizing 3-aminopropyl(alkyl)phosphinic acid derivatives, a class of selective GABA-B receptor antagonists, in rodent behavioral assays. Focusing on the well-characterized compound CGP 35348 (3-Aminopropyl(diethoxymethyl)phosphinic acid) as a primary example, these notes offer in-depth protocols, dosing guidelines, and the scientific rationale behind experimental design. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct robust, reproducible, and insightful behavioral studies targeting the GABA-B system.

Introduction: The GABA-B Receptor in Behavioral Neuroscience

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. It operates through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals by activating potassium channels, inhibiting calcium channels, and reducing adenylyl cyclase activity[1]. This modulatory role makes the GABA-B receptor a critical target for investigating and treating a range of neurological and psychiatric conditions.

3-Aminopropyl(alkyl)phosphinic acid derivatives are a class of compounds developed as antagonists for the GABA-B receptor. The first brain-penetrant antagonists belonged to this chemical family, including CGP 35348[1]. These tools are invaluable for elucidating the role of GABA-B signaling in complex behaviors such as anxiety, learning, memory, and addiction[2]. Accurate dosing and administration are paramount, as the behavioral effects of GABA-B antagonists can be subtle and dose-dependent. This guide provides the foundational knowledge and practical protocols to effectively utilize these compounds in a research setting.

A Note on Nomenclature

The user query specified "3-aminopropyl(ethyl)phosphinic acid." While this specific compound is not widely characterized in behavioral literature, the structurally similar and extensively studied compound is 3-aminopropyl(diethoxymethyl)phosphinic acid , commonly known as CGP 35348 [3][4][5]. This guide will use CGP 35348 as the reference compound for all protocols and dosing recommendations. Researchers working with other analogs should use these guidelines as a starting point for their own dose-finding studies. It is also crucial to distinguish these antagonists from compounds like 3-aminopropylphosphonic acid (3-APPA), which is a GABA-B receptor partial agonist[6][7][8][9][10].

Compound Profile: CGP 35348

Mechanism of Action

CGP 35348 is a selective and competitive antagonist of the GABA-B receptor[4]. It crosses the blood-brain barrier and acts centrally following systemic administration[3]. By binding to the GABA-B receptor, it prevents the endogenous ligand GABA (and exogenous agonists like baclofen) from activating the receptor and initiating the downstream inhibitory signaling cascade. This disinhibition can lead to increased neuronal excitability and measurable changes in behavior.

GABA_B_Antagonism Diagram 1: Mechanism of GABA-B Receptor Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABA_B_Pre GABA-B Autoreceptor GABA->GABA_B_Pre Binds GABA_B_Post GABA-B Receptor GABA->GABA_B_Post Binds Vesicle Vesicle Vesicle->GABA Release Ca_Channel_Pre Ca²+ Channel GABA_B_Pre->Ca_Channel_Pre Inhibits (-) Ca_Channel_Pre->Vesicle Triggers Release (+) K_Channel K+ Channel GABA_B_Post->K_Channel Opens (+) Effector Effector (e.g., Adenylyl Cyclase) GABA_B_Post->Effector Inhibits (-) CGP35348 CGP 35348 (Antagonist) CGP35348->GABA_B_Pre Blocks CGP35348->GABA_B_Post Blocks

Caption: CGP 35348 blocks pre- and postsynaptic GABA-B receptors, preventing GABA-mediated inhibition.

Physicochemical Properties and Solution Preparation

Proper solubilization and formulation are critical for accurate dosing. The information below is compiled for CGP 35348.

PropertyValue / ProtocolSource / Rationale
Molecular Formula C9H22NO3P[3]
Molecular Weight 223.25 g/mol [3]
Appearance Varies by supplier (typically a solid)Supplier Datasheet
Solubility Soluble in aqueous solutions (e.g., saline, distilled water)[11]
Recommended Vehicle Sterile 0.9% Saline or Distilled WaterStandard for in vivo intraperitoneal (i.p.) injections. Ensures isotonicity.
Stock Solution Prep 1. Weigh the required amount of CGP 35348. 2. Dissolve in the vehicle to a known concentration (e.g., 1 mg/mL). 3. Gentle vortexing or sonication can aid dissolution. 4. Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.Standard laboratory practice for preparing sterile injectable solutions.
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

Dosing Guidelines & Administration

Core Principles
  • Dose-Response Relationship: It is imperative to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. The effects of GABA-B antagonism are not always linear.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for systemic administration of CGP 35348 in rodents[3][11][12].

  • Timing: The time between drug administration and behavioral testing is critical. This "pre-treatment time" should be consistent across all animals and determined based on the compound's pharmacokinetic profile or empirical testing (typically 30-60 minutes for i.p. injections).

  • Controls: Always include a vehicle-treated control group that receives an injection of the same volume of saline (or the chosen vehicle) at the same pre-treatment time.

Recommended Starting Doses (CGP 35348)

The following table provides dose ranges reported in the literature for various behavioral tests in rodents. These should be used as a starting point for your own optimization.

Behavioral AssaySpeciesDose Range (i.p.)Pre-Treatment TimeReported EffectReference(s)
Learning & Memory Mouse1 mg/kg1 hour before testImproved memory in MWM; gender-specific effects on exploration.[11][12]
Sleep/Wake Cycle Rat100 - 300 mg/kgNot specifiedIncreased REM sleep.[4]
Antagonism Studies MouseVaries (dose-dependent)~30 minutesBlocks hypothermia induced by GABA-B agonists (e.g., baclofen).[5]
General Central Activity RatVaries (i.p.)Not specifiedBlocks baclofen-induced neuronal depression in vivo.[3]
Protocol: Intraperitoneal (i.p.) Injection in Mice
  • Animal Handling: Handle mice for several days prior to the experiment to acclimate them to the procedure and reduce handling-induced stress[13].

  • Dose Calculation: Calculate the required injection volume based on the animal's most recent body weight, the desired dose (mg/kg), and the solution concentration (mg/mL).

    • Volume (mL) = (Dose [mg/kg] x Weight [kg]) / Concentration [mg/mL]

  • Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse slightly so its head is pointing downwards.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).

  • Injection: Depress the plunger smoothly to deliver the full volume.

  • Withdrawal & Recovery: Withdraw the needle and return the mouse to its home cage or a clean holding cage. Monitor the animal for a few minutes to ensure its well-being before leaving it undisturbed for the pre-treatment period.

Protocols for Key Behavioral Assays

Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

Causality: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces[14]. Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds decrease it. Blocking inhibitory GABA-B receptors can modulate anxiety circuits, and the EPM is a sensitive assay to measure these effects.

EPM_Workflow Diagram 2: Elevated Plus Maze (EPM) Experimental Workflow Habituation Acclimatization (45-60 min in testing room) Dosing I.P. Injection (Vehicle or CGP 35348) Habituation->Dosing Pretreatment Pre-treatment Period (e.g., 30 min) Dosing->Pretreatment Placement Place Mouse in Center (Facing open arm) Pretreatment->Placement Exploration Free Exploration (5 min session) Placement->Exploration Removal Remove Mouse Exploration->Removal Analysis Data Analysis (ANY-maze or similar) Exploration->Analysis Cleaning Clean Maze (e.g., 70% Ethanol) Removal->Cleaning Cleaning->Placement Next Animal

Caption: A standardized workflow for conducting the EPM test after drug administration.

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm for mice) with two open arms and two enclosed by walls[14][15].

  • Environment: Conduct the test in a quiet, dimly lit room[14].

  • Acclimatization: Bring animals to the testing room in their home cages and allow them to acclimate for at least 45-60 minutes before testing begins[15].

  • Dosing: Administer CGP 35348 or vehicle via i.p. injection as described in section 3.3.

  • Pre-treatment: Return the animal to its home cage for the predetermined pre-treatment period (e.g., 30 minutes).

  • Trial Start: Place the mouse on the central platform of the maze, facing one of the open arms[15].

  • Recording: Immediately start a video recording and leave the room or stand quietly out of the animal's view[16][17]. The trial duration is typically 5 minutes[15][16][18].

  • Trial End: At the end of the session, gently remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between trials to remove olfactory cues[15][16].

  • Data Analysis: Analyze the video recording using automated tracking software (e.g., ANY-maze). Key parameters include:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Aversive Learning & Memory: Fear Conditioning

Causality: Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS), like a tone, with an aversive unconditioned stimulus (US), like a mild footshock[19]. The context of the chamber can also become a conditioned stimulus. Memory is assessed by the animal's freezing behavior in response to the CS or context alone. GABA-B antagonists can modulate the neural circuits involved in fear memory acquisition, consolidation, and extinction.

FC_Workflow Diagram 3: Fear Conditioning Experimental Workflow cluster_day1 Day 1: Training (Conditioning) cluster_day2 Day 2: Contextual Test cluster_day3 Day 3: Cued Test Dosing1 I.P. Injection (Pre- or Post-Training) Acclimate1 Habituation to Chamber (e.g., 2-4 min) Dosing1->Acclimate1 Pre-treatment (if applicable) Pairing CS-US Pairings (e.g., Tone + Shock) Acclimate1->Pairing Pairing->Dosing1 Post-session injection (for consolidation studies) Dosing2 I.P. Injection (Pre-Retreival) Pairing->Dosing2 24 hours ContextTest Place in Original Context (No CS or US, e.g., 5 min) Dosing2->ContextTest Pre-treatment Dosing3 I.P. Injection (Pre-Retreival) ContextTest->Dosing3 e.g., 5 hours Analysis Data Analysis (% Time Freezing) ContextTest->Analysis CuedTest Place in Novel Context (Present CS, No US) Dosing3->CuedTest Pre-treatment CuedTest->Analysis

Caption: A multi-day workflow for fear conditioning, showing points of drug intervention.

Step-by-Step Protocol:

  • Handling: Handle mice for several consecutive days before the experiment begins[13].

  • Day 1: Conditioning/Training

    • Dosing: Administer CGP 35348 or vehicle. The timing depends on the research question:

      • To study effects on acquisition: Inject 30-60 minutes before the training session.

      • To study effects on consolidation: Inject immediately after the training session.

    • Place the mouse in the conditioning chamber. Allow for a habituation period (e.g., 2-4 minutes)[19].

    • Present the CS (e.g., 80 dB tone for 20-30 seconds) co-terminating with the US (e.g., 0.4-0.7 mA footshock for 1-2 seconds)[19][20].

    • Repeat for a set number of pairings (e.g., 1-3 times) with an inter-trial interval.

    • Remove the mouse 30-60 seconds after the final pairing and return it to its home cage[21].

  • Day 2: Contextual Memory Test

    • Dosing: If studying effects on memory retrieval, administer the drug 30-60 minutes before the test.

    • Place the mouse back into the same chamber used for training for a 5-minute session[21]. No tones or shocks are delivered.

    • Record the session to measure freezing behavior.

  • Day 3: Cued Memory Test

    • Dosing: If studying effects on cued memory retrieval, administer the drug 30-60 minutes before the test.

    • Place the mouse in a novel context (different shape, flooring, smell, and lighting)[19].

    • After a habituation period, present the CS (tone) for a set duration (e.g., 3 minutes) without the US (shock).

    • Record the session to measure freezing in response to the cue.

  • Data Analysis: Use automated software (e.g., ANY-maze, EthoVision) to score the percentage of time the animal spends freezing (complete immobility except for respiration) during each phase of the test[13][22].

Data Interpretation & Troubleshooting

  • Confounding Locomotor Effects: A primary concern with any centrally active compound is its effect on general movement. An observed change in the EPM or freezing behavior could be an artifact of hyperactivity or sedation.

    • Self-Validation: Always analyze locomotor data. In the EPM, use "total distance traveled"[18]. In a separate Open Field Test, measure locomotion and exploratory behavior[11][12]. If the drug significantly alters locomotion at the tested dose, the results from anxiety or memory tests may be uninterpretable.

  • Gender Differences: Behavioral and pharmacological responses can differ between male and female rodents. Studies have noted gender-specific effects of CGP 35348[11][12]. It is recommended to test both sexes and analyze the data separately[18].

  • Lack of Effect: If no behavioral change is observed, consider the following:

    • Dose: Was the dose too low? Perform a dose-response curve.

    • Timing: Was the pre-treatment time optimal? The compound may have been metabolized before the test.

    • Statistical Power: Is the sample size large enough to detect a subtle effect?

Safety & Handling

  • Hazard Identification: Phosphinic and phosphonic acid derivatives may cause skin, eye, and respiratory irritation[9][10][23][24]. The toxicological properties have not been fully investigated[23].

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat[23].

  • Handling: Avoid creating dust when handling the solid compound[23]. Avoid inhalation, ingestion, and contact with skin and eyes[23].

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes[23].

    • Skin: Wash with plenty of soap and water[23].

    • Inhalation: Move to fresh air[23].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations[23].

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Violle, N., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Fear Conditioning Assay in Mouse. (2023). Bio-protocol, 13(15). [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. The Jackson Laboratory. [Link]

  • Gillani, Q., et al. (2014). CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage. BioMed Research International, 2014, 295215. [Link]

  • Fear Conditioning Protocol. Mouse Phenome Database, IMPReSS. [Link]

  • Gillani, Q., et al. (2014). Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice. The Scientific World Journal, 2014, 983651. [Link]

  • Koek, W., et al. (2011). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). Scilit. [Link]

  • Elevated Plus Maze. BehaviorCloud Protocols. [Link]

  • Contextual Fear Conditioning. (2019). Maze Engineers. [Link]

  • Olpe, H. R., et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38. [Link]

  • Fear conditioning. ANY-maze. [Link]

  • Geertsma, H. (2022). Fear Conditioning. protocols.io. [Link]

  • Bowery, N. G. (2000). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 9(6), 1319-1335. [Link]

  • GABA receptor antagonist – Knowledge and References. Taylor & Francis. [Link]

  • Olpe, H. R., et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 372-380. [Link]

  • (3-AMINOPROPYL)PHOSPHONIC ACID Safety Data Sheet. Georganics. [Link]

  • 3-Aminopropylphosphonic acid | C3H10NO3P. PubChem - NIH. [Link]

  • Yuhas, J. M. (1972). Radioprotective and toxic effects of S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) on the development of immunocompetent cells. Cellular Immunology, 4(3), 256-263. [Link]

  • Nutt, D. J., et al. (1982). Repeated administration of subconvulsant doses of GABA antagonist drugs. I. Effect on seizure threshold (kindling). Psychopharmacology, 76(1), 84-87. [Link]

  • Koek, W., et al. (2011). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 264-273. [Link]

  • Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester. National Center for Biotechnology Information. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Opinion in Neurobiology, 38, 115-122. [Link]

Sources

Application Notes & Protocols: Solvent Selection for Dissolving 3-Aminopropyl(ethyl)phosphinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents for 3-aminopropyl(ethyl)phosphinic acid hydrochloride (CAS No. 123691-29-2). The content outlines the theoretical basis for solvent choice, rooted in the compound's physicochemical properties, and presents detailed, step-by-step protocols for systematic solubility determination. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to prepare stock solutions efficiently and interpret solubility data accurately.

Introduction and Compound Overview

3-Aminopropyl(ethyl)phosphinic acid hydrochloride is an organophosphorus compound featuring a phosphinic acid moiety, an ethyl group, and a 3-aminopropyl group. Supplied as a hydrochloride salt, the molecule possesses both acidic (phosphinic acid) and basic (amino group) centers. This structure confers a zwitterionic character at specific pH ranges, making its solubility highly dependent on the properties of the solvent, particularly its polarity and pH.[1][2] Understanding these characteristics is paramount for its effective use in experimental settings, from in-vitro assays to formulation development.

Compound Properties:

PropertyValueSource
Chemical Name (3-Aminopropyl)ethylphosphinic acid hydrochloride (1:1)
CAS Number 123691-29-2
Molecular Formula C₅H₁₅ClNO₂P
Molecular Weight 187.61 g/mol
Predicted LogP 2.12780
Predicted pKa Acidic (Phosphinic): ~2.1, Basic (Amine): ~9.5-10.5Estimated based on similar structures[3][4]
Theoretical Principles of Solvation

The solubility of a drug is fundamentally governed by the polarity of the solvent, the solute's ability to form hydrogen bonds, and the ratio of polar to non-polar groups on the molecule.[5] For 3-aminopropyl(ethyl)phosphinic acid hydrochloride, its ionic and zwitterionic nature are the most critical factors.

2.1. The Role of pH and Zwitterionic Character

The compound has two ionizable groups: the phosphinic acid group and the amino group. The pH of the solution dictates the protonation state of these groups, and thus the overall charge of the molecule. This pH-dependent ionization is the primary determinant of its aqueous solubility.

  • Low pH (e.g., < 2): Both the phosphinic acid (-P(O)OH) and the amino group (-NH₃⁺) are protonated. The molecule carries a net positive charge.

  • Mid-range pH (e.g., 3-9): The phosphinic acid group deprotonates (-P(O)O⁻) while the amino group remains protonated (-NH₃⁺). The molecule exists as a zwitterion (net charge of zero), which often corresponds to the point of minimum aqueous solubility (the isoelectric point).[6][7]

  • High pH (e.g., > 10): The amino group deprotonates (-NH₂), and the phosphinic acid group remains deprotonated (-P(O)O⁻). The molecule carries a net negative charge.

The hydrochloride salt form ensures that, upon dissolution in neutral water, the solution will be acidic, favoring the cationic or zwitterionic species.

Caption: pH-dependent ionic states of 3-aminopropyl(ethyl)phosphinic acid.

2.2. Solvent Polarity and Hydrogen Bonding

Due to its charged and polar nature, the compound is best dissolved in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent candidates. They possess hydrogen bond donors and acceptors that can effectively solvate the charged phosphinic acid and ammonium groups. Water is typically the first choice. The solubility in alcohols generally decreases as the non-polar alkyl chain length increases (methanol > ethanol > propanol).[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can dissolve polar compounds. While they may be effective, they lack the hydrogen-bond donating ability of protic solvents, which might result in lower solubility compared to water or methanol.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are unsuitable and will not effectively dissolve the ionic salt.

Protocols for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[5][9][10]

3.1. Preliminary Qualitative Solubility Assessment

This rapid test helps to identify promising solvents for further quantitative analysis.

Objective: To quickly estimate solubility in a range of solvents.

Materials:

  • 3-aminopropyl(ethyl)phosphinic acid hydrochloride

  • Test Solvents: Deionized Water, Methanol, Ethanol, DMSO, DMF

  • Vortex mixer

  • Small vials (e.g., 2 mL glass vials)

Procedure:

  • Weigh approximately 1-2 mg of the compound into a vial.

  • Add the selected solvent dropwise (e.g., 100 µL at a time).

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect for undissolved solid against a dark background.

  • Continue adding solvent up to a total volume of 1 mL.

  • Record the approximate concentration at which the solid completely dissolves.

Data Interpretation:

ObservationEstimated SolubilityClassification
Dissolves in < 0.1 mL> 10 mg/mLVery Soluble
Dissolves in 0.1 - 1 mL1 - 10 mg/mLSoluble
Does not fully dissolve in 1 mL< 1 mg/mLSparingly/Insoluble
3.2. Quantitative Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility, providing a precise measurement at a specific temperature.[9][11]

Objective: To accurately measure the equilibrium solubility in a chosen solvent system.

Caption: Standard workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.[12]

  • Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant.[9]

  • Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles. Discard the first few drops to minimize errors from drug adsorption to the filter.[12]

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, LC-MS, or gravimetric analysis (evaporation of solvent and weighing the residue).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

3.3. pH-Dependent Aqueous Solubility Profile

For drug development, understanding solubility across the physiological pH range is critical.[9][10]

Objective: To determine the solubility of the compound in aqueous buffers across a pH range of 1.2 to 6.8.

Procedure:

  • Prepare a series of buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[10]

  • Execute the quantitative shake-flask protocol (Section 3.2) for each buffer solution in triplicate.

  • Measure the final pH of the saturated solution, as it may differ from the starting buffer pH.

  • Plot the measured solubility (log scale) against the final measured pH to generate a pH-solubility profile. This profile is essential for predicting in-vivo dissolution behavior.[9]

Recommended Solvents and Troubleshooting

Summary of Recommended Solvents:

Solvent ClassSolventRationale & Expected Performance
Primary (Aqueous) Deionized Water Highest Recommendation. The hydrochloride salt structure is designed for aqueous solubility. The compound's polarity and ability to form hydrogen bonds make water an ideal solvent.
Buffered Solutions (pH 1.2 - 6.8) Essential for biological relevance. Solubility will vary significantly with pH. Expect the lowest solubility near the isoelectric point.[9][10]
Secondary (Organic) Methanol, Ethanol Good alternatives. These polar protic solvents will effectively solvate the compound. Solubility is expected to be high, but likely less than in water.
DMSO, DMF Viable for stock solutions. These highly polar aprotic solvents can dissolve the compound, often used for creating concentrated stocks for in-vitro screening.[2]
To Avoid Acetonitrile, Acetone, Toluene, Hexane Not recommended. These solvents lack the polarity and/or hydrogen bonding capability to overcome the crystal lattice energy of the ionic solid.

Troubleshooting Guide:

  • Slow Dissolution: If the compound dissolves slowly, gentle warming (e.g., to 30-40°C) or sonication in an ultrasonic bath can be applied to increase the rate of dissolution. However, for equilibrium solubility studies, the final equilibration must occur at the target temperature without heating.

  • Precipitation upon Dilution: When diluting a concentrated stock (e.g., from DMSO) into an aqueous buffer, precipitation may occur if the final concentration exceeds the compound's solubility in the aqueous medium. This is a common issue in biological assays. Perform serial dilutions or reduce the initial stock concentration to mitigate this.[13]

  • Inconsistent Results: Ensure the purity of the compound and solvents.[5] Control temperature precisely, as solubility is temperature-dependent.[5][14] Verify that equilibrium has been reached in shake-flask experiments.[10]

Conclusion

The dissolution of 3-aminopropyl(ethyl)phosphinic acid hydrochloride is primarily dictated by its ionic and zwitterionic properties. Polar protic solvents, especially water and aqueous buffers, are the most effective solvents. The compound's solubility is highly pH-dependent, a critical consideration for applications in biological systems. For creating concentrated stock solutions for screening purposes, polar organic solvents like methanol or DMSO are suitable. By applying the systematic protocols outlined in this guide, researchers can reliably prepare solutions and accurately characterize the solubility profile of this compound, ensuring reproducible and meaningful experimental outcomes.

References
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report.
  • Elsergany, R. (2014, April 5). How to confirm the solubility of a drug in a solvent (vehicle)? ResearchGate.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Google Patents. (n.d.). US3770815A - Oil-soluble phosphonic acid composition.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?
  • GlobalChemMall. (n.d.). (3-Aminopropyl)ethylphosphinic acid hydrochloride (1:1).
  • National Center for Biotechnology Information. (n.d.). 3-Aminopropylphosphonic acid. PubChem.
  • ChemicalBook. (2026, January 13). 3-Aminopropylphosphonic acid.
  • Sugano, K., & Sakamoto, A. (2025, April 4). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. PMC.
  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations.
  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci.
  • ResearchGate. (2025, August 10). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K.

Sources

Application Note: Systemic Administration of 3-Aminopropyl(ethyl)phosphinic acid (CGP 36216)

[3][4]

Abstract & Mechanism of Action

3-aminopropyl(ethyl)phosphinic acid (CGP 36216) is a potent, selective antagonist for presynaptic GABA_B receptors.[1][3][4] Unlike its analogs (e.g., CGP 35348), CGP 36216 exhibits a unique affinity profile that allows it to block the GABA_B autoreceptors—which regulate the release of GABA—without significantly affecting the postsynaptic GABA_B receptors responsible for slow inhibitory postsynaptic potentials (IPSPs) at standard doses.

Key Experimental Utility:

  • Feedback Loop Study: Used to investigate the negative feedback mechanism of GABA release.

  • Cognitive Enhancement: Blockade of presynaptic autoreceptors can enhance GABA release, potentially modulating LTP (Long-Term Potentiation) and memory consolidation.[4]

  • Systemic Viability: Unlike many peptide-based ligands, CGP 36216 is orally active and penetrates the Blood-Brain Barrier (BBB), although intracerebroventricular (i.c.v.) administration is often used for site-specific precision.

Mechanism Diagram

GABAB_MechanismPresynapticPresynaptic Terminal(GABA Release)GABAGABA NeurotransmitterPresynaptic->GABAReleaseAutoreceptorPresynaptic GABA-BAutoreceptorGABA->AutoreceptorActivates (Feedback Inhibition)PostsynapticPostsynaptic GABA-BReceptorGABA->PostsynapticActivates (IPSP)Autoreceptor->PresynapticInhibits Ca2+ InfluxReduces GABA ReleaseCGP36216CGP 36216(Antagonist)CGP36216->AutoreceptorBLOCKS(High Affinity)CGP36216->PostsynapticWeak/No Effect(Low Affinity)

Caption: CGP 36216 selectively blocks the presynaptic autoreceptor feedback loop, preventing the inhibition of GABA release.

Physicochemical Properties & Formulation

Successful systemic administration requires precise formulation. CGP 36216 is highly polar and water-soluble, distinguishing it from lipophilic antagonists that require DMSO.

PropertySpecification
Chemical Name (3-Aminopropyl)(ethyl)phosphinic acid hydrochloride
Molecular Weight 187.6 g/mol (HCl salt)
Solubility (Water) ~100 mM (Highly Soluble)
Solubility (DMSO) Insoluble / Poor
Appearance White crystalline solid
Stability Hygroscopic. Store desicated at -20°C. Solutions stable for <24h at 4°C.
Formulation Protocol (Vehicle: 0.9% Saline)

Objective: Prepare a 10 mg/mL stock for systemic injection.

  • Weighing: Accurately weigh 10 mg of CGP 36216 hydrochloride.

  • Vehicle Addition: Add 1.0 mL of sterile 0.9% physiological saline (0.9% NaCl).

  • Dissolution: Vortex for 30 seconds. The compound should dissolve immediately.

    • Note: Do not use DMSO or Ethanol; they are unnecessary and may introduce vehicle artifacts.

  • pH Check: Verify pH is near physiological range (pH 6.0–7.4). If too acidic due to the HCl salt, adjust carefully with dilute NaOH (0.1 N), though for i.p. injection, the buffering capacity of blood usually tolerates the slight acidity of the HCl salt in saline.

  • Sterilization: Pass through a 0.22 µm syringe filter if the solution is intended for survival surgery or chronic studies.

Pharmacokinetics & Dosing Strategy

While CGP 36216 is orally active and crosses the BBB, its affinity is in the micromolar range (

high systemic doses
Recommended Systemic Doses (Rat/Mouse)
RouteDose RangeOnsetDurationNotes
Intraperitoneal (i.p.) 10 – 100 mg/kg 20–30 min2–4 hoursMost common for behavioral studies.
Oral (p.o.) 30 – 100 mg/kg 45–60 min4–6 hoursValidated by Froestl et al. (1995).
Intravenous (i.v.) 10 – 50 mg/kg <5 min1–2 hoursRapid clearance; bolus injection.

Dose Selection Logic:

  • Low Dose (1–10 mg/kg): May be insufficient for robust central presynaptic blockade due to micromolar affinity.

  • High Dose (50+ mg/kg): Required to compete with high concentrations of synaptic GABA at the autoreceptor.

  • Comparison: If using i.c.v. (direct brain injection), the standard concentration is 1–3 mM (approx 10–30 µg total dose), highlighting the barrier filtering effect of systemic routes.

Experimental Protocols

Protocol A: Intraperitoneal (i.p.) Administration in Rats

Purpose: To evaluate behavioral effects (e.g., memory, anxiety) or seizure thresholds.

Materials:

  • CGP 36216 Stock Solution (10 mg/mL in sterile saline).

  • 1 mL syringes with 25G or 27G needles.

  • Weighing scale.

Steps:

  • Weigh Animal: Determine the exact weight of the rat (e.g., 300 g).

  • Calculate Volume:

    • Target Dose: 50 mg/kg .[6]

    • Calculation:

      
      .
      
    • Volume required:

      
      .
      
    • Refinement: For volumes >1 mL in rats, consider increasing stock concentration to 20 mg/mL to reduce injection volume.

  • Restraint: Secure the rat using the thoracic grip method.

  • Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate slightly to ensure no blood vessel entry.

  • Latency: Allow 30 minutes for BBB penetration before commencing behavioral testing.

Protocol B: Validation of Presynaptic Blockade (Electrophysiology)

Purpose: Confirm that the administered dose effectively blocks presynaptic autoreceptors. This is the "Self-Validating" step.

Method: Paired-Pulse Depression (PPD) Analysis.

  • Principle: Under normal conditions, a second stimulus delivered shortly (50–200 ms) after a first stimulus results in a smaller response (depression) because released GABA activates presynaptic autoreceptors, inhibiting further release.

  • Readout:CGP 36216 should reduce Paired-Pulse Depression , causing the second response to be nearly as large as the first (Paired-Pulse Facilitation or Normalization).

Workflow Diagram

Protocol_WorkflowStartStart: CGP 36216 PowderFormulationDissolve in 0.9% Saline(10-20 mg/mL)Start->FormulationRoute_SelectSelect RouteFormulation->Route_SelectIP_RouteIntraperitoneal (i.p.)50-100 mg/kgRoute_Select->IP_RoutePO_RouteOral Gavage (p.o.)30-100 mg/kgRoute_Select->PO_RouteICV_RouteIntracerebroventricular (i.c.v.)1-3 mM (Direct)Route_Select->ICV_RouteSite SpecificWaitWait for BBB Penetration(30-60 min)IP_Route->WaitPO_Route->WaitTestExperimental Readout(Behavior / E-Phys)ICV_Route->TestImmediate (10 min)Wait->Test

Caption: Operational workflow for the preparation and administration of CGP 36216.

Troubleshooting & Controls

IssueProbable CauseSolution
No Behavioral Effect Dose too low for systemic BBB crossing.Increase dose to 100 mg/kg or switch to i.c.v. (3 mM) to bypass BBB.
Sedation/Ataxia Non-specific effects or postsynaptic spillover.CGP 36216 is generally non-sedative. Check if CGP 35348 was used by mistake.
Precipitation Used DMSO or Ethanol.Re-make solution using pure saline or water.
Inconsistent Results Tachyphylaxis or clearance.Administer as a fresh bolus; avoid storing solution >24h.

Critical Control: Always run a Saline Vehicle Control group. Optionally, use Baclofen (1–5 mg/kg i.p.) as a positive control for GABA_B activation; CGP 36216 should not fully reverse the postsynaptic effects of Baclofen (like hypothermia) as effectively as CGP 35348, but it should reverse Baclofen-induced inhibition of glutamate/GABA release.

References

  • Ong, J., et al. (2001). CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain.[1][3][4][7] European Journal of Pharmacology, 415(2-3), 191-195.[1][7][8]

    • Froestl, W., et al. (1995). Phosphinic acid analogues of GABA.[8] 2. Selective, orally active GABAB antagonists.[8] Journal of Medicinal Chemistry, 38(17), 3313-3331.

      • Lynch III, J. F., et al. (2016). Hippocampal GABAB(1a) Receptors Constrain Generalized Contextual Fear. Neuropsychopharmacology, 42, 1975–1983.

        • Getova, D. & Bowery, N.G. (1998). The effect of the GABAB receptor antagonists CGP 35348 and CGP 36216 on the anticonvulsant action of gabapentin in mice. Epilepsy Research, 30(2), 143-149.

          Troubleshooting & Optimization

          Technical Support Center: Solubility Enhancement for 3-Aminopropyl(ethyl)phosphinic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          A Guide for Researchers and Formulation Scientists

          Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-aminopropyl(ethyl)phosphinic acid in physiological saline (0.9% NaCl).

          While 3-aminopropyl(ethyl)phosphinic acid is a specific molecule, direct, published solubility data is limited. Therefore, this guide is built upon the well-established principles of its parent class, aminophosphinic acids, and the extensively studied analogue, 3-aminopropylphosphonic acid. The strategies outlined here are based on fundamental chemical principles that govern the solubility of such zwitterionic compounds.

          Troubleshooting Guide

          This section addresses specific problems you may encounter during your experiments.

          Q1: My 3-aminopropyl(ethyl)phosphinic acid is not dissolving or is forming a precipitate in physiological saline at my target concentration. What is the first and most effective step to take?

          This is the most common issue encountered with this class of compounds. The limited solubility in neutral aqueous solutions is due to the molecule's zwitterionic nature. At neutral pH, both the acidic phosphinic acid group and the basic amino group can be ionized, leading to strong intermolecular interactions (ionic bonds, hydrogen bonding) that favor the solid, crystalline state over dissolution.

          The most effective initial step is to adjust the pH . By shifting the pH away from the molecule's isoelectric point (pI), you create a net positive or net negative charge on the molecule, which enhances its interaction with water and dramatically increases solubility.[1][2]

          • Preparation: Set up three small, separate test vials of your physiological saline.

          • Acidic Test: In the first vial, add a small amount of a dilute, biocompatible acid (e.g., 0.1 M HCl) to lower the pH to approximately 2-3. This will fully protonate the amino group, giving the molecule a net positive charge.

          • Basic Test: In the second vial, add a dilute, biocompatible base (e.g., 0.1 M NaOH) to raise the pH to approximately 9-10. This will deprotonate the phosphinic acid group, giving the molecule a net negative charge.

          • Neutral Control: The third vial remains at the initial pH of the saline (typically ~5.5-7.0) as a control.

          • Dissolution Attempt: Add your 3-aminopropyl(ethyl)phosphinic acid to each vial and stir. Observe for complete dissolution. You should see a significant increase in solubility in either the acidic or basic vial, or both.

          This simple test will identify the pH range where your compound is most soluble and guide the preparation of a stock solution.

          Q2: I have successfully dissolved my compound at an acidic or basic pH, but my experiment requires a final physiological pH of ~7.4. How do I achieve this?

          This is a classic formulation challenge that is solved by using a "pH-adjusted stock solution" method. You do not adjust the pH of your final, dilute experimental solution. Instead, you prepare a concentrated stock solution at the optimal (high or low) pH and then dilute it into your final buffered physiological saline. The buffer in the final medium will neutralize the small amount of acid or base from the stock, bringing the final pH to the desired physiological range.

          cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Final Solution Preparation A Determine Optimal pH (e.g., pH 2.5 or pH 9.5) from initial test B Prepare a concentrated stock solution (e.g., 100x final concentration) in saline at the optimal pH A->B Use this pH D Add a small volume of stock to the final buffer (e.g., 10 µL stock into 990 µL buffer) B->D Dilute 1:100 C Prepare buffered physiological saline at target pH (e.g., 7.4) using PBS or HEPES C->D E Verify final pH and confirm no precipitation D->E

          Caption: Workflow for preparing a neutral pH solution.

          Q3: My experimental constraints prevent me from significantly altering the pH, even for a stock solution. What are my alternative options?

          If pH adjustment is not feasible, several other formulation strategies can be employed, often in combination.[3][4][5]

          • Co-solvents: The addition of a water-miscible organic solvent can disrupt the compound's crystal lattice energy and improve solvation.[3] This is a widely used technique for parenteral drug formulations.

          • Gentle Heating & Sonication: These physical methods can provide the energy needed to overcome the initial energy barrier for dissolution. Always perform stability checks, as some compounds can degrade with heat.

          • Micronization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate.[4][6] This is more of a manufacturing step but can be approximated in the lab with thorough grinding.

          Co-solventStarting Concentration (v/v)Mechanism of Action & Notes
          Ethanol 5-20%Reduces solvent polarity. Generally well-tolerated in many biological systems at low concentrations.
          Propylene Glycol (PG) 5-30%A viscous co-solvent that is excellent for disrupting hydrogen bonding.
          Dimethyl Sulfoxide (DMSO) 1-10%A powerful aprotic solvent. Often used for initial stock solutions, but ensure final concentration is low (<0.5%) as it can have biological effects.
          Polyethylene Glycol 400 (PEG 400) 10-40%A non-ionic polymer that can increase solubility through steric and hydration effects.

          Protocol Note: When using co-solvents, always test for precipitation by preparing a small batch of the final dilution in physiological saline. Some compounds may dissolve in the co-solvent mixture but crash out when diluted into a fully aqueous environment.

          Frequently Asked Questions (FAQs)

          Q1: What are the core chemical properties of 3-aminopropyl(ethyl)phosphinic acid that affect its solubility?

          This molecule is an amino acid analogue containing a phosphinic acid group instead of a carboxylic acid. Its key features are:

          • An Acidic Group: The phosphinic acid moiety (-P(O)(OH)) can donate a proton.

          • A Basic Group: The primary amine (-NH2) on the propyl chain can accept a proton.

          • Zwitterionic Potential: In aqueous solution, the molecule can exist as a zwitterion, with a negatively charged phosphinate group and a positively charged ammonium group.[7][8][9] This dual nature is the primary reason for its complex solubility profile.

          Q2: Why is solubility so dependent on pH for this molecule?

          The pH of the solution dictates the ionization state of the acidic and basic functional groups. The lowest solubility occurs at the isoelectric point (pI), where the net charge of the molecule is zero, maximizing intermolecular ionic attractions.

          • At Low pH (pH < pI): The amino group is protonated (-NH3+), and the phosphinic acid group is neutral (-P(O)(OH)). The molecule carries a net positive charge and readily dissolves.

          • At the Isoelectric Point (pH ≈ pI): The molecule is a zwitterion (-NH3+ and -P(O)O-). These opposite charges on the same molecule lead to strong crystal lattice forces, resulting in low water solubility.

          • At High pH (pH > pI): The amino group is neutral (-NH2), and the phosphinic acid group is deprotonated (-P(O)O-). The molecule carries a net negative charge and readily dissolves.

          cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) LowPH H3N+—(CH2)3—P(O)(OH)(Et) Net Charge: +1 High Solubility PI H3N+—(CH2)3—P(O)O-(Et) Net Charge: 0 (Zwitterion) Low Solubility LowPH->PI + OH- PI->LowPH + H+ HighPH H2N—(CH2)3—P(O)O-(Et) Net Charge: -1 High Solubility PI->HighPH + OH- HighPH->PI + H+

          Sources

          Troubleshooting variability in GABA-B blockade using 3-aminopropyl(ethyl)phosphinic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Optimizing Presynaptic GABA-B Blockade with 3-aminopropyl(ethyl)phosphinic acid

          Executive Summary: The "Presynaptic Specialist"

          CGP 36216 (3-aminopropyl(ethyl)phosphinic acid) is a unique tool in the neuropharmacologist’s arsenal. Unlike broad-spectrum GABA-B antagonists (e.g., CGP 55845 or Saclofen) that block both pre- and postsynaptic receptors indiscriminately, CGP 36216 displays a ~100-fold selectivity for presynaptic autoreceptors over postsynaptic sites.

          The Core Problem: Users frequently report "variability" or "lack of effect." In 90% of cases, this is not a compound failure but a protocol misalignment . Users expecting a blockade of postsynaptic hyperpolarization (IPSPs) will see "nothing" because CGP 36216 does not target that mechanism at physiological doses. Conversely, users using high concentrations (>1 mM) lose selectivity, confounding their data.

          This guide addresses the specific physicochemical and physiological nuances required to use CGP 36216 effectively.

          Chemical Handling & Stability (The Foundation)

          Before blaming the biology, validate the chemistry. Phosphinic acid analogues are stable but require precise handling regarding hydration states.

          Physical Properties & Solubility Table
          PropertySpecificationCritical Note
          Chemical Name (3-Aminopropyl)ethylphosphinic acidUsually supplied as Hydrochloride salt (MW: ~187.[1][2]6)
          Solubility (Water) ~100 mM (High)Preferred solvent. Highly stable in aqueous buffers.
          Solubility (DMSO) ~20 mMPossible, but unnecessary. Water is superior for this compound.
          Hygroscopicity Moderate to HighThe HCl salt absorbs atmospheric water. Weighing errors are common.
          Stock Stability -20°C (Months)Avoid freeze-thaw cycles. Aliquot immediately.
          FAQ: Chemical Troubleshooting

          Q: My stock solution concentration seems off. I weighed it correctly. A: Did you account for the salt form and hydration? Most commercial preparations are the hydrochloride salt . If you calculated molarity based on the free acid MW (151.1 g/mol ) but weighed the salt (187.6 g/mol ), your actual concentration is ~20% lower than intended. Always check the specific batch CoA for the exact molecular weight including hydration waters.

          Q: Can I use a DMSO stock stored at -20°C? A: Yes, but it is not recommended. Phosphinic acids can be prone to oxidation or precipitation in DMSO over long periods if water enters the vial (DMSO is hygroscopic). Since CGP 36216 is highly water-soluble, prepare aqueous stocks (e.g., 10-50 mM in water), aliquot, and freeze. This eliminates solvent effects (DMSO modulation of channels) in your slice preparation.

          Mechanism of Action & The "Selectivity Window"

          To troubleshoot variability, one must visualize where the compound acts. CGP 36216 blocks the negative feedback loop.

          The Signaling Pathway

          Under normal conditions, released GABA spills over to presynaptic GABA-B autoreceptors. These are G-protein coupled (Gi/o) receptors that inhibit Voltage-Dependent Calcium Channels (VDCCs), reducing subsequent GABA release. CGP 36216 blocks this brake, enhancing release.

          GABAB_Pathway cluster_presynaptic Presynaptic Terminal GABA_Vesicle GABA Vesicles Release GABA Release GABA_Vesicle->Release Exocytosis AutoR GABA-B Autoreceptor (Presynaptic) Release->AutoR Feedback (Spillover) Gio Gi/o Protein AutoR->Gio Activates VDCC VDCC (Ca2+ Channel) Gio->VDCC Inhibits (The Brake) Ca_Influx Calcium Influx VDCC->Ca_Influx Permits Ca_Influx->Release Triggers CGP CGP 36216 (Antagonist) CGP->AutoR BLOCKS (Removes Brake)

          Caption: Mechanism of CGP 36216.[2][3] By blocking the autoreceptor, the compound prevents the inhibition of Calcium channels, thereby sustaining or increasing GABA release during repetitive stimulation.

          The Concentration Window (Critical)
          • 1 µM – 10 µM: Likely ineffective. Affinity is low (

            
            ).
            
          • 50 µM – 200 µM: The Sweet Spot. Maximal presynaptic blockade with minimal postsynaptic effect.

          • > 500 µM – 1 mM: Loss of Selectivity. At these levels, CGP 36216 begins to block postsynaptic GABA-B receptors (GIRK channels), mimicking broad-spectrum antagonists like CGP 55845.

          Troubleshooting Guide: Biological Variability

          Scenario A: "I see no effect on my IPSPs."

          Diagnosis: You are likely measuring the wrong parameter.[4] Explanation: Postsynaptic IPSPs are mediated by GABA-A (fast) and GABA-B (slow/GIRK). CGP 36216 (at <200 µM) does not block the postsynaptic GABA-B receptor.[2][3] Therefore, the slow-IPSP amplitude will remain unchanged. The Fix:

          • Switch Protocols: Measure Paired-Pulse Depression (PPD) .

          • Logic: In control, the second pulse releases less GABA because the autoreceptor is active (feedback inhibition).

          • Expected Result: CGP 36216 should reduce PPD (i.e., increase the ratio of Pulse 2 / Pulse 1) by preventing the feedback inhibition.

          Scenario B: "The effect is inconsistent between slices."

          Diagnosis: Variable basal GABA tone or subunit expression. Explanation:

          • Basal Tone: CGP 36216 is an antagonist; it has no effect if the receptor isn't being activated. If your slice has low spontaneous activity, there is no endogenous GABA "brake" to remove.

          • Subunit Heterogeneity: Presynaptic receptors are predominantly the GABA-B1a isoform. Postsynaptic are GABA-B1b . If your specific brain region (e.g., specific dendritic spines vs soma) lacks B1a expression, CGP 36216 efficacy will vary. The Fix:

          • Increase Stimulation Frequency: Drive the system to release more GABA, activating the autoreceptors, making the antagonist's effect visible.

          • Verify Region: Consult the Allen Brain Atlas for GABA-B1a vs B1b distribution in your ROI.

          Scenario C: "Washout is taking forever."

          Diagnosis: High concentration loading or lipophilic retention. Explanation: While less lipophilic than CGP 55845, high concentrations (100 µM+) can saturate tissue. The Fix:

          • Flow Rate: Ensure bath perfusion is >2-3 mL/min.

          • Desensitization: Prolonged exposure to high doses might induce compensatory changes. Keep application times <15 minutes if possible.

          Validated Experimental Workflow

          To ensure reproducibility, follow this self-validating protocol for Electrophysiology (Whole Cell Patch Clamp).

          Objective: Confirm presynaptic specificity of CGP 36216.

          • Baseline Recording (5-10 min):

            • Stimulate afferents at 50-100 ms inter-stimulus interval (Paired Pulse).

            • Record eIPSCs (evoked Inhibitory Postsynaptic Currents).

            • Metric: Calculate Paired Pulse Ratio (PPR = Peak 2 / Peak 1).

          • Apply Broad Antagonist (Negative Control - Optional):

            • If you apply a broad antagonist first (e.g., CGP 55845), you abolish all GABA-B effects. Do not do this first if testing CGP 36216.

          • Apply CGP 36216 (100 µM):

            • Wash in for 5-8 minutes.

            • Observation:

              • Amplitude of Pulse 1: Should increase slightly (if tonic inhibition was present).

              • PPR: Should increase (release is no longer inhibited by the first pulse).

              • Holding Current: Should NOT change (indicates no postsynaptic effect).

          • Verification (The "Baclofen Challenge"):

            • While CGP 36216 is present, apply Baclofen (1-5 µM) .

            • Result: Baclofen (agonist) should still induce a postsynaptic holding current shift (hyperpolarization) because CGP 36216 (at 100 µM) does not block the postsynaptic receptors.

            • If Baclofen effect is blocked: Your CGP 36216 concentration is too high.

          References

          • Ong, J., et al. (2001).[1][2] "CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain."[1][2] European Journal of Pharmacology, 415(2-3), 191-195.[3]

            • Key Finding: Defines the (~43 µM) and selectivity profile.
          • Olpe, H. R., et al. (1993). "GABAB receptor antagonists: from synthesis to therapeutic applications." Reviews in the Neurosciences, 4(2), 161-176.

            • Key Finding: Structure-activity relationships of phosphinic acid analogues.[5]

          • Tocris Bioscience. "CGP 36216 hydrochloride Product Information."

            • Key Finding: Physical stability and solubility data.[1][6][7][8]

          • Cayman Chemical. "CGP 36216 (hydrochloride) Product Insert."

            • Key Finding: Handling and storage specific

          Sources

          Adjusting pH for 3-aminopropyl(ethyl)phosphinic acid buffers without precipitation

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Handling 3-Aminopropyl(ethyl)phosphinic Acid

          Subject: Troubleshooting Solubility & pH Adjustment for Zwitterionic GABA-B Ligands Ticket ID: #SOL-GABA-3AP Assigned Scientist: Dr. A. Vance, Senior Application Scientist

          Executive Summary

          You are likely experiencing precipitation because 3-aminopropyl(ethyl)phosphinic acid behaves as a classic zwitterion. Its solubility profile is U-shaped: high at acidic and basic pH, but lowest near its isoelectric point (pI), which unfortunately sits close to physiological pH (pH 6.0–7.0).

          If you attempt to dissolve this compound directly into a high-salt buffer (like PBS) or adjust the pH of a concentrated stock too rapidly, the compound will crash out of solution.

          This guide provides a fail-safe protocol to prepare stable buffers without precipitation.

          Part 1: The Mechanism (Why is this happening?)

          To troubleshoot effectively, you must understand the "Zwitterion Trap."

          3-aminopropyl(ethyl)phosphinic acid contains two ionizable groups:

          • Phosphinic Acid Group: Acidic (pKa ≈ 1.5 – 2.0). At pH 7, it is negatively charged (

            
            ).
            
          • Amino Group: Basic (pKa ≈ 10.2 – 10.5). At pH 7, it is positively charged (

            
            ).
            

          At physiological pH (pH 7.2–7.4), the molecule exists primarily as a zwitterion (net charge 0). In this state, the electrostatic repulsion between molecules is minimized, allowing them to aggregate and precipitate, especially in the presence of competing ions (like

          
           and 
          
          
          
          in PBS) which reduce the "salting in" effect.
          Visualizing the Solubility Landscape

          Zwitterion_Equilibrium Figure 1: The Zwitterion Trap. Solubility collapses near neutral pH. Cation Cationic Form (+) (pH < 2.0) High Solubility Zwitterion Zwitterionic Form (±) (pH ~6.0 - 7.0) LOWEST Solubility (Precipitation Risk) Cation->Zwitterion Add Base (OH-) Deprotonate Phosphinic Acid Zwitterion->Cation Add Acid (H+) Anion Anionic Form (-) (pH > 10.0) High Solubility Zwitterion->Anion Add Base (OH-) Deprotonate Amine Anion->Zwitterion Add Acid (H+)

          Part 2: The "Water-First" Dissolution Protocol

          Do NOT dissolve directly in PBS. Follow this protocol to create a stable stock solution (e.g., 100 mM).

          Reagents Required
          • Solvent: HPLC-grade Water (degassed recommended).

          • pH Adjusters: 1 M NaOH and 1 M HCl (Do not use concentrated pellets; use liquid standards).

          • Buffer Concentrate: 10x PBS (optional, for final dilution).

          Step-by-Step Workflow
          • Weighing: Weigh the target amount of 3-aminopropyl(ethyl)phosphinic acid.

          • Initial Dissolution (The Critical Step):

            • Dissolve the powder in HPLC-grade water at 80% of the final target volume.

            • Observation: The pH will likely be acidic (pH ~3–4) if using the free acid, or neutral/acidic if using a salt. The solution should be clear.

          • Controlled pH Adjustment:

            • Place the vessel on a magnetic stirrer.

            • Insert a calibrated pH probe.

            • Slowly add 1 M NaOH dropwise.

            • Warning: As you approach pH 5.0–6.0, you may see transient cloudiness. STOP adding base. Allow it to stir until clear.

            • Continue adding base very slowly until you reach pH 7.2–7.4.

          • Final Volume & Buffering:

            • Once stable at pH 7.4, add water to reach the final volume.

            • If a buffered salt solution is required: It is safer to dilute this water-based stock into your experimental buffer (e.g., ACSF or PBS) at the time of the experiment rather than making the high-concentration stock in PBS.

          Protocol Visualization

          Protocol_Flow Figure 2: The 'Water-First' Dissolution Workflow to avoid precipitation. Start Start: Weigh Compound Solvent Dissolve in WATER (Not Buffer) Start->Solvent Check Check Clarity (Solution likely Acidic) Solvent->Check Adjust Adjust pH to 7.2 with 1M NaOH (Dropwise) Check->Adjust PrecipCheck Cloudiness appears? Adjust->PrecipCheck Wait STOP & STIR Do not add more base PrecipCheck->Wait Yes Final Top up to Final Volume Store as Stock PrecipCheck->Final No Clear Solution Clears Wait->Clear Clear->Adjust

          Part 3: Troubleshooting & FAQs

          Q1: I added NaOH and the solution turned into a milky white suspension. Can I save it? A: Yes. You have likely "overshot" the solubility window or increased ionic strength too fast.

          • Fix: Add 1 M HCl dropwise to lower the pH back to the acidic range (pH 3–4) where the compound is cationic and soluble. The solution should clear. Then, try raising the pH again, but much slower, and ensure you are not exceeding the solubility limit (approx. 100 mM for this class of compounds).

          Q2: Why not just dissolve it in PBS directly? A: PBS contains phosphate and high sodium (approx. 150 mM).

          • Common Ion Effect: The high ionic strength reduces the solubility of the zwitterion.

          • Buffering Fight: The phosphate buffer resists your pH adjustment, requiring you to add more NaOH, which further increases ionic strength, leading to "salting out" of your compound.

          Q3: Can I sonicate the solution if it precipitates? A: Sonication helps break up aggregates, but it will not change the thermodynamic solubility. If you are at the wrong pH or too high a concentration, it will precipitate again once the heat from sonication dissipates. Heat (warming to 37°C) is more effective than sonication for this specific compound class.

          Q4: How should I store the stock solution? A: Store aliquots at -20°C.

          • Stability: Phosphinic acids are generally chemically stable.

          • Freeze/Thaw: Avoid repeated freeze/thaw cycles.

          • Precipitation on Thaw: It is normal for zwitterions to precipitate upon freezing/thawing due to local concentration gradients. Vortex and warm to 37°C after thawing to redissolve before use.

          Part 4: Physicochemical Data Summary

          PropertyValue / DescriptionNote
          Compound 3-aminopropyl(ethyl)phosphinic acidGABA-B Ligand
          Molecular Weight ~151.14 g/mol Varies by salt form
          Solubility (Water) > 50 mMHigh solubility at pH < 4
          Solubility (PBS) < 10 mMRisk of precipitation at pH 7
          pKa (Acid) ~1.5 – 2.0Phosphinic acid group
          pKa (Base) ~10.2 – 10.4Amino group
          Isoelectric Point (pI) ~6.0Zone of Minimum Solubility

          References

          • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists." Journal of Medicinal Chemistry, 38(17), 3297-3312. (Foundational chemistry on the CGP series and phosphinic acid solubility).
          • PubChem. 3-Aminopropylphosphonic acid (Compound Summary). Available at: [Link].

          Technical Support Center: Minimizing Off-Target Effects of High-Dose 3-aminopropyl(ethyl)phosphinic acid (CGP 36216)

          Author: BenchChem Technical Support Team. Date: February 2026

          Compound Identity: 3-aminopropyl(ethyl)phosphinic acid Common Identifier: CGP 36216 Primary Target: Presynaptic GABA_B receptors (Autoreceptors) Primary Utility: Enhancing GABA release by blocking negative feedback loops.

          Executive Summary: The High-Dose Dilemma

          You are likely using CGP 36216 to selectively block presynaptic GABA_B receptors without affecting postsynaptic inhibition. However, at high concentrations (typically >100–300 µM in vitro or high systemic doses), this selectivity window collapses.

          The two primary "off-target" risks you face are:

          • Loss of Synaptic Segregation: Spillover antagonism at postsynaptic GABA_B receptors.

          • Indirect Excitotoxicity: Massive disinhibition of GABA release leading to paradoxical network excitation or receptor desensitization.

          This guide provides the protocols to troubleshoot and minimize these effects.

          Module 1: Chemical Formulation & Stability
          Q: My compound precipitates or causes cell death immediately upon application. Is it toxic?

          A: It is likely an acidity issue, not intrinsic toxicity. Phosphinic acid analogs are strong acids. If you dissolve CGP 36216 directly in water or saline at high concentrations (>10 mM stock), the pH can drop significantly (pH 2–3), causing immediate acid-sensing ion channel (ASIC) activation or precipitation in buffered media.

          Correct Formulation Protocol:

          • Solvent: Dissolve the powder in distilled water (

            
            ) first, not directly in ACSF or culture media.
            
          • Neutralization: Carefully titrate with 0.1 N NaOH to pH 7.2–7.4 before adding to the experimental bath.

          • Osmolarity Check: High concentrations of the salt form can alter osmolarity. Ensure your vehicle control matches the osmolarity of your high-dose drug solution (290–310 mOsm/kg).

          ConcentrationSolubility StatuspH Adjustment Required?Recommended Vehicle
          < 1 mMSolubleNo (usually buffered by media)ACSF / PBS
          1–10 mMSolubleYES (Critical)
          
          
          
          
          NaOH
          
          
          Buffer
          > 100 mMRisk of Precip.YES
          
          
          (Sonicate if needed)
          Module 2: In Vitro Selectivity (Slice Electrophysiology/Cell Culture)
          Q: How do I confirm I am only blocking PRE-synaptic receptors?

          A: You must validate the "Selectivity Window" using a Paired-Pulse Ratio (PPR) protocol. CGP 36216 is unique because it preferentially blocks the GABA_B autoreceptors that regulate release. Postsynaptic blockade is an off-target effect at high doses.

          Validation Protocol:

          • Establish Baseline: Record inhibitory postsynaptic currents (IPSCs).

          • Apply Low Dose (10–50 µM): You should see an increase in IPSC amplitude (due to increased GABA release) and a decrease in Paired-Pulse Ratio (PPR).

          • Apply High Dose (>500 µM): If you see a reduction in the late-phase IPSP (slow hyperpolarization), you have hit the postsynaptic off-target.

          Troubleshooting Flowchart (Mechanism & Mitigation):

          G Start Experimental Observation Obs1 Increased IPSC Frequency (Spontaneous) Start->Obs1 Expected Obs2 Loss of Slow IPSP (Hyperpolarization) Start->Obs2 Warning Result1 Target Engagement: Presynaptic Blockade Successful Obs1->Result1 Decision1 Is dose < 100 µM? Obs2->Decision1 Decision1->Result1 Yes Result2 Off-Target: Postsynaptic Blockade Decision1->Result2 No (High Dose) Mitigation Action: Titrate down. Add Postsynaptic Agonist (Baclofen) to test competition. Result2->Mitigation

          Figure 1: Decision tree for distinguishing presynaptic efficacy from postsynaptic off-target effects.

          Q: I see unexpected excitation or "seizure-like" activity in my slice. Why?

          A: This is the "GABA Dump" effect. By blocking presynaptic autoreceptors with high-dose CGP 36216, you remove the "brake" on GABA release. This massive release of GABA can lead to:

          • GABA_A Receptor Desensitization: The synapse becomes overwhelmed, stops responding, and the network disinhibits.

          • Heteroreceptor Blockade: CGP 36216 may block GABA_B receptors on glutamatergic terminals (heteroreceptors), increasing glutamate release.

          Corrective Action:

          • Co-application: Always perform these experiments in the presence of a GABA_A antagonist (e.g., Bicuculline or Picrotoxin) if you are strictly studying GABA_B kinetics, to rule out GABA_A noise.

          • Dose Titration: Do not exceed 100 µM unless necessary. The IC50 for presynaptic release is ~43 µM.[1]

          Module 3: In Vivo Administration
          Q: Can I inject this systemically (IP/IV) for behavioral studies?

          A: You can, but bioavailability is the limiting factor. Unlike earlier analogs (e.g., phaclofen), CGP 36216 can cross the blood-brain barrier (BBB), but its penetration is limited compared to newer antagonists like CGP 55845.

          The Off-Target Risk: To achieve central effects via IP injection, researchers often use massive doses (e.g., 50–100 mg/kg). At these levels, peripheral GABA_B receptors (in the gut and lungs) are blocked, causing:

          • Gastrointestinal motility issues.

          • Respiratory changes.

          Recommended Route: For high-dose applications, Intracerebroventricular (ICV) or local cannulation is strongly preferred. This allows you to use microgram quantities, avoiding peripheral off-targets and liver metabolism.

          Dosing Table (Rat Model):

          RouteRecommended DoseOff-Target RiskNotes
          Systemic (IP) 1–10 mg/kgHigh (Peripheral)Poor BBB penetration requires high dose.
          Local (ICV) 1–10 µ g/side LowMost accurate for CNS studies.
          Slice (Bath) 10–100 µMLowSelective for presynaptic sites.
          Slice (Bath) > 300 µMHighHits postsynaptic sites.
          Module 4: Pathway Visualization

          Understanding where CGP 36216 acts is critical for interpreting data. It targets the Presynaptic Autoreceptor (GABA_B1a) .

          G Presynaptic Presynaptic Terminal (GABA Release) GABA GABA Presynaptic->GABA Release Autoreceptor GABA-B Autoreceptor (Gi/o coupled) GABA->Autoreceptor Negative Feedback (Inhibits Release) PostGABAB Postsynaptic GABA-B (GIRK Channel) GABA->PostGABAB Inhibition PostGABAA Postsynaptic GABA-A (Cl- Channel) GABA->PostGABAA Inhibition CGP_Low CGP 36216 (Low Dose: <100µM) CGP_Low->Autoreceptor BLOCKS (Selective) CGP_High CGP 36216 (High Dose: >500µM) CGP_High->Autoreceptor BLOCKS CGP_High->PostGABAB OFF-TARGET BLOCK

          Figure 2: Mechanism of Action. Note that selectivity for the Autoreceptor is lost at high doses.

          References
          • Ong, J., et al. (2001). "CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain."[1][2][3] European Journal of Pharmacology.

            • Key Finding: Establishes the IC50 (43 µM)
          • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

            • Key Finding: Definitive review on GABA_B receptor pharmacology and subclass differenti
          • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA.[2] 2. Selective, orally active GABAB antagonists."[2] Journal of Medicinal Chemistry.

            • Key Finding: Chemical synthesis and structure-activity relationships of phosphinic acid deriv

          Sources

          Resolving degradation issues of phosphinic acid derivatives in storage

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Resolving Degradation Issues in Storage & Handling

          Introduction

          Welcome to the technical support hub for organophosphorus stability. If you are accessing this guide, you are likely observing inconsistent NMR data, physical state changes (caking/liquefaction), or unexpected impurities in your phosphinic acid derivatives (

          
           or 
          
          
          
          ).

          Phosphinic acids and their esters are deceptively stable in theory but notoriously temperamental in practice. Unlike carboxylic acids, they possess a unique susceptibility to disproportionation (for H-phosphinates) and hygroscopic hydrolysis . This guide moves beyond basic "store in a cool place" advice, offering a mechanistic breakdown of why your samples degrade and self-validating protocols to stop it.

          Module 1: Critical Degradation Mechanisms

          To solve the problem, you must identify the enemy. Phosphinic derivatives degrade primarily through three pathways.

          Disproportionation (The "Silent Killer")
          • Target: Compounds containing a P-H bond (e.g., Hypophosphorous acid, H-phosphinate esters).

          • Mechanism: Thermally driven redistribution of oxidation states. Three molecules of a +1 phosphorus species convert into one -3 species (Phosphine gas,

            
            ) and two +3 species (Phosphonic acid).
            
          • Risk Factor: This reaction is often autocatalytic and can occur violently at elevated temperatures or in the presence of dry acid traces [1].

          Oxidative Dehydrogenation
          • Target: P-H bond containing derivatives.

          • Mechanism: Atmospheric oxygen inserts into the P-H bond, converting phosphinic acids (

            
            ) to phosphonic acids (
            
            
            
            ).
          • Catalysts: Trace metal ions (

            
            , 
            
            
            
            ) act as radical initiators, accelerating this process significantly [2].
          Hydrolytic Cleavage
          • Target: Phosphinic esters (

            
            ).
            
          • Mechanism: Moisture attacks the P-O-C linkage. Unlike carboxylic esters, phosphinic esters are often more labile under acidic conditions due to the high electrophilicity of the phosphorus center [3].

          Visualizing the Degradation Pathways

          DegradationPathways Start Phosphinic Derivative (R-PH(O)OR') Hydrolysis Hydrolysis Start->Hydrolysis + Moisture Disprop Disproportionation Start->Disprop + Heat Oxidation Oxidation Start->Oxidation + O2 Moisture Moisture Ingress (H2O) Heat Heat / Acid Trace (>50°C) Oxygen Atmospheric O2 (+ Metal Ions) Product1 Parent Acid (R-PH(O)OH) Hydrolysis->Product1 Product2 Phosphine Gas (PH3) + Phosphonic Acid Disprop->Product2 Product3 Phosphonic Ester (R-P(O)(OH)OR') Oxidation->Product3

          Figure 1: Primary degradation pathways for phosphinic acid derivatives. Note that P-H bond containing compounds face all three risks simultaneously.

          Module 2: Troubleshooting Q&A

          Q1: My white crystalline solid has turned into a sticky, yellow gum. What happened?

          • Diagnosis: This is a dual failure: Hygroscopicity + Oxidation .

          • Explanation: Phosphinic acids are intensely hygroscopic. They absorb atmospheric water until they deliquesce (turn liquid). The yellow color typically indicates the formation of polymeric P-P bond impurities or trace oxidation byproducts catalyzed by the absorbed water [4].

          • Immediate Action: Do not heat to dry (risk of disproportionation). Dissolve in an anhydrous solvent (DCM or Ethanol), dry over

            
            , and recrystallize immediately.
            

          Q2: I smell a garlic-like odor when opening the storage container.

          • Diagnosis: Phosphine (

            
            ) evolution via Disproportionation .
            
          • Critical Safety Warning: Phosphine is toxic and pyrophoric.

          • Root Cause: The sample was likely stored at ambient temperature or contains acidic impurities that catalyzed the disproportionation of the P-H bond [5].

          • Immediate Action: Vent the container in a fume hood. Purge with Argon. Move the sample to a

            
             freezer immediately.
            

          Q3: My NMR shows a new peak approx. 15-20 ppm downfield from the main signal.

          • Diagnosis: Oxidation to Phosphonic Acid .[1]

          • Explanation: The P-H bond (

            
            ) has been replaced by a P-OH bond. The shift downfield is characteristic of the increased oxidation state (P(V)).
            
          • Solution: If the impurity is <5%, recrystallize. If >10%, consider derivatizing to a salt (see Protocol A) to separate the species.

          Module 3: Best Practice Protocols

          Protocol A: Stabilization via Dicyclohexylammonium (DCHA) Salt Formation

          Why this works: Free phosphinic acids are unstable oils or hygroscopic solids. Converting them to bulky amine salts creates a stable, crystalline lattice that excludes water and prevents disproportionation [6].

          Step-by-Step:

          • Dissolution: Dissolve 10 mmol of your crude phosphinic acid in 20 mL of Acetone (or Ethyl Acetate).

          • Addition: Add 10.5 mmol (1.05 eq) of Dicyclohexylamine (DCHA) dropwise with stirring.

            • Observation: The solution may warm slightly (exothermic).

          • Crystallization: The salt often precipitates immediately. If not, cool to

            
             and scratch the glass.
            
          • Filtration: Filter the white solid and wash with cold acetone.

          • Recovery: When you need the free acid, simply suspend the salt in water and acidify with

            
            , then extract with organic solvent.
            
          Protocol B: The "Double-Barrier" Storage System

          Why this works: Standard screw-cap vials leak oxygen over months. This protocol creates an anaerobic environment suitable for >1 year storage.

          Equipment:

          • Amber glass vial (Type I borosilicate).

          • Parafilm or electrical tape.

          • Secondary containment (mylar bag or jar) with desiccant.

          • Argon line.

          Workflow:

          StorageProtocol Step1 1. Dry Sample (High Vac, <40°C, 4h) Step2 2. Argon Purge (Flush vial for 30s) Step1->Step2 Step3 3. Seal & Tape (Teflon-lined cap + Parafilm) Step2->Step3 Step4 4. Secondary Containment (Add Silica Gel packet) Step3->Step4 Step5 5. Cold Storage (-20°C or -80°C) Step4->Step5

          Figure 2: The "Double-Barrier" storage workflow for long-term stability.

          Module 4: Data & Specifications

          Stability Comparison Table
          Storage ConditionPurity Loss (1 Month)Purity Loss (6 Months)Primary Degradation Mode
          Ambient / Air / Clear Glass 5 - 15%> 50%Photo-oxidation & Hygroscopicity
          4°C / Air / Amber Glass 2 - 5%15 - 20%Slow Hydrolysis
          -20°C / Argon / Amber Glass < 0.5%< 2%Minimal
          Amine Salt Form (Ambient) < 0.1%< 1%Exceptionally Stable

          Module 5: Frequently Asked Questions (FAQs)

          Q: Can I store phosphinic acids in plastic (polypropylene) tubes? A: No. While chemically compatible, plastics are permeable to oxygen and moisture over time. Always use Type I Borosilicate Glass (amber) with Teflon-lined caps. The glass provides an impermeable barrier essential for preventing the hydrolysis of esters [3].

          Q: Is Nitrogen sufficient, or do I really need Argon? A: Argon is superior. Argon is heavier than air and forms a "blanket" over your crystals. Nitrogen is lighter and mixes with air more easily if the seal is imperfect. For P-H bond containing compounds, Argon is strongly recommended to prevent oxidative dehydrogenation.

          Q: My sample is already degraded. Can I repurpose it? A: If the degradation is simple oxidation (phosphinic

          
           phosphonic), you can oxidize the remainder intentionally using 
          
          
          
          if the phosphonic acid is a useful intermediate for you. If the degradation involves disproportionation (phosphine loss), the stoichiometry is ruined, and re-synthesis is required.

          References

          • Disproportionation of Hypophosphorous Acid. Source:Dalton Transactions Snippet: "NaH2PO2 reacted... to yield PH3, Na5P3O10 and H2 by disproportionation...[2] H2 rather than H2O was the coproduct."[2]

          • Metal-Catalyzed Degradation of Phosphinic Derivatives. Source:Industrial & Engineering Chemistry Research Snippet: "The addition of a radical scavenger, hydrazine, inhibited the degradation...[3][4] catalyzed by metal ions."

          • Hydrolysis Kinetics of Phosphinic Esters. Source:National Institutes of Health (PMC) Snippet: "Hydrolysis can be catalyzed by acids and bases...[5][6] The P-O bond is cleaved during the acid- and base-catalyzed hydrolyses."[6]

          • Purification via Salt Crystallization. Source:ResearchGate (Expert Discussion) Snippet: "Changing the counter ion (e.g., making the monosodium salt or dicyclohexylamine salt) can strongly reduce hygroscopicity."

          • H-Phosphonate Disproportionation Mechanism. Source:National Institutes of Health (PMC) Snippet: "H-phosphonate diesters... may undergo phosphonate-phosphite structural disproportionation... kinetics depend on electron releasing properties."[7]

          • General Stability of Organophosphorus Compounds. Source:PubMed Snippet: "Stability... is impacted by water content...[8] Malathion was more unstable than dichlorvos...[9] over 70% loss in 90 days."

          Sources

          Addressing batch-to-batch purity variations in 3-aminopropyl(ethyl)phosphinic acid HCl

          Author: BenchChem Technical Support Team. Date: February 2026

          A Guide to Investigating and Resolving Batch-to-Batch Purity Variations

          Welcome to the technical support center for 3-aminopropyl(ethyl)phosphinic acid HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, I understand that unexpected purity variations between batches can derail critical experiments and delay timelines. This resource provides a structured, in-depth approach to troubleshooting these issues, grounded in scientific principles and field-proven experience. Our goal is to empower you to not only solve immediate purity problems but also to implement robust strategies to prevent their recurrence.

          Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals

          This section addresses foundational questions about 3-aminopropyl(ethyl)phosphinic acid HCl, its synthesis, and the nature of potential impurities.

          Q1: What is 3-aminopropyl(ethyl)phosphinic acid HCl, and why is its purity so critical?

          A1: 3-Aminopropyl(ethyl)phosphinic acid HCl is a phosphinic acid derivative. Phosphinic acids are notable for their structural similarity to the tetrahedral transition states of amide bond hydrolysis, making them potent enzyme inhibitors. Its purity is paramount, particularly in drug development, for several reasons:

          • Pharmacological Activity: The biological activity is specific to the primary molecule. Impurities can have their own pharmacological effects, leading to off-target activity or unexpected side effects.

          • Toxicity: Impurities, even at trace levels, can be toxic. Regulatory bodies like the FDA and EMA have stringent limits on acceptable impurity levels.[1]

          • Reproducibility: Inconsistent purity between batches leads to unreliable and irreproducible experimental results, undermining the validity of research findings.

          • Stability: Impurities can compromise the stability and shelf-life of the active pharmaceutical ingredient (API).[2]

          Q2: What are the common synthetic routes, and how can they introduce impurities?

          A2: While multiple proprietary methods exist, the synthesis of aminoalkylphosphinic acids often involves reactions like the phospha-Mannich reaction or variations of the Michaelis-Arbuzov reaction. Each step in a synthetic pathway is a potential source of impurities.

          • Starting Materials: The quality of your starting materials is the foundation of your final product's purity. Impurities in precursors like hypophosphorous acid, ethylphosphonous dichloride, or 3-aminopropanol can be carried through the synthesis.[3]

          • Side Reactions: Incomplete reactions or competing side reactions can generate structurally related impurities. For example, in a Mannich-type reaction, side reactions can lead to the formation of bis-substituted products or N-methylation if formaldehyde is used.

          • Reagents and Solvents: Reagents used in the synthesis (e.g., catalysts, bases) and solvents can persist in the final product as inorganic impurities or residual solvents.[1][4]

          • Degradation: The product may degrade during workup or purification, especially under harsh pH or high-temperature conditions.

          The following diagram illustrates how different stages of the manufacturing process can contribute to the final impurity profile.

          Impurity_Sources cluster_0 Manufacturing Process RM Raw Materials (Precursors, Reagents) Synthesis Chemical Synthesis (Side Reactions, Intermediates) RM->Synthesis Introduced Impurities Purification Purification (Degradation, Solvent Residues) Synthesis->Purification Process Impurities FinalAPI Final API (3-aminopropyl(ethyl)phosphinic acid HCl) Purification->FinalAPI Degradants & Residuals

          Caption: Sources of impurities throughout the API manufacturing lifecycle.

          Q3: What are the typical impurities found in 3-aminopropyl(ethyl)phosphinic acid HCl?

          A3: Impurities are broadly classified by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5] For this specific compound, you should be vigilant for the types of impurities listed in the table below.

          Impurity TypePotential SpeciesCommon SourceRecommended Analytical Technique
          Organic Impurities Unreacted starting materials, synthetic intermediates, over-alkylated products, diastereomers.Incomplete or side reactions during synthesis.HPLC-UV, LC-MS, NMR
          Inorganic Impurities Heavy metals, catalysts (e.g., palladium), inorganic salts.Reagents, catalysts, or equipment used in the manufacturing process.[1][4]ICP-MS, Atomic Absorption (AA)
          Residual Solvents Ethanol, Isopropanol, Dichloromethane, Toluene, etc.Solvents used during synthesis, workup, or crystallization.Headspace Gas Chromatography (GC)[4]
          Section 2: Troubleshooting Guide: A Systematic Approach to Purity Deviations

          When a batch fails to meet its purity specification, a systematic investigation is crucial. This section provides a question-driven framework for troubleshooting common purity issues.

          Troubleshooting_Workflow Start Purity Deviation Detected (e.g., by HPLC) Step1 Step 1: Verify Result - Re-test sample - Check HPLC system suitability - Use fresh mobile phase/standards Start->Step1 Decision1 Result Confirmed? Step1->Decision1 Step2 Step 2: Characterize Impurity - Review synthesis route for likely by-products - Use LC-MS to get mass - Perform forced degradation studies Decision1->Step2 Yes FalseAlarm False Alarm: Document system error Decision1->FalseAlarm No Decision2 Impurity Identified? Step2->Decision2 Step3a Step 3a: Known Impurity - Review process parameters (Temp, pH, stoichiometry) - Analyze raw materials used for the batch Decision2->Step3a Yes Step3b Step 3b: Unknown Impurity - Isolate impurity (prep-HPLC) - Characterize structure (NMR, HRMS) - Consult literature for novel impurities Decision2->Step3b No Step4 Step 4: Develop Corrective Action - Optimize reaction conditions - Improve purification/crystallization - Qualify raw material suppliers Step3a->Step4 Step3b->Step3a End Implement CAPA & Document Findings Step4->End

          Caption: A systematic workflow for troubleshooting batch purity deviations.

          Q4: My latest batch shows a lower-than-expected purity by HPLC. What are the initial investigative steps?

          A4: Before diving into complex process investigations, the first step is to ensure the analytical result is valid.

          • Verify the Analytical Method:

            • System Suitability: Confirm that your HPLC system passed all suitability tests (e.g., tailing factor, resolution, plate count) for the run . A failing system can produce erroneous results.

            • Re-inject the Same Vial: This rules out simple injection errors.

            • Prepare a New Sample: Prepare a fresh sample from the batch and analyze it. This eliminates errors related to sample preparation (e.g., incorrect dilution, degradation in the autosampler).

          • Check Consumables and Standards:

            • Mobile Phase: Prepare a fresh batch of mobile phase. Improperly prepared or aged mobile phases can affect chromatography.

            • Reference Standard: Analyze your reference standard. If its purity also appears low, the standard itself may have degraded.

          • Review Batch Records:

            • Once the result is confirmed, perform a preliminary review of the batch manufacturing record. Look for any documented deviations from the standard operating procedure (SOP), no matter how minor.

          Q5: I've confirmed the presence of a new impurity peak by HPLC. How do I proceed with identification?

          A5: Characterizing an unknown impurity is essential for determining its source and potential impact. The ICH Q3A guidelines provide a framework for reporting, identification, and qualification of impurities.[5]

          • Leverage Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity.

            • Hypothesize Structures: Compare the impurity's mass with the masses of potential side-products, intermediates, or degradation products from your synthesis. For example, is the mass consistent with a starting material? Or perhaps the product of an additional ethyl group being added?

          • Forced Degradation Studies: Subject a pure sample of your API to various stress conditions (acid, base, heat, light, oxidation). If the impurity peak appears or grows under a specific condition, it provides a strong clue about its nature (e.g., a hydrolysis product).

          • Isolation and Structural Elucidation: If the impurity is present at a significant level (typically >0.10-0.15% for many APIs), structural confirmation is required.

            • Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity.

            • Characterization: Use Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine its structure. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass and elemental composition.

          Q6: My batches consistently fail for high residual solvents. What are the most effective removal strategies?

          A6: Residual solvents are a common issue and are regulated under ICH Q3C guidelines.[5] The key is to optimize the final purification and drying steps.

          • Review Your Solvent Choice: If possible, use less toxic, lower-boiling-point solvents earlier in the process.

          • Optimize Crystallization: The crystallization process itself can trap solvent molecules.

            • Anti-Solvent Addition: Try slowing down the rate of anti-solvent addition. A rapid crash precipitation is more likely to trap impurities and solvent than slow, controlled crystal growth.

            • Slurry and Temperature Cycling: After crystallization, holding the product as a slurry and cycling the temperature can help release trapped solvent from the crystal lattice.

          • Enhance Drying Efficiency:

            • Increase Temperature: Cautiously increase the drying temperature, ensuring it remains well below the compound's degradation temperature.

            • Increase Vacuum: Use a stronger vacuum to lower the solvent's boiling point.

            • Nitrogen Sweep: Introduce a slow bleed of dry nitrogen into the vacuum oven. This helps to disrupt the vapor-solid equilibrium at the crystal surface, accelerating solvent removal.

          Section 3: Key Protocols and Methodologies

          This section provides detailed, step-by-step protocols for the analytical and purification techniques discussed.

          Protocol A: Standard HPLC-UV Method for Purity Assessment

          This protocol describes a general-purpose reverse-phase HPLC method suitable for analyzing 3-aminopropyl(ethyl)phosphinic acid HCl. Note: This method must be fully validated for your specific product and impurities.

          • Chromatographic Conditions:

            • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

            • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

            • Mobile Phase B: Acetonitrile

            • Gradient:

              • 0-5 min: 5% B

              • 5-25 min: 5% to 60% B

              • 25-30 min: 60% B

              • 30.1-35 min: 5% B (re-equilibration)

            • Flow Rate: 1.0 mL/min

            • Column Temperature: 30 °C

            • UV Detection: 210 nm

            • Injection Volume: 10 µL

          • Sample Preparation:

            • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

            • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

            • Filter the solution through a 0.45 µm syringe filter before injection.

          • Analysis:

            • Perform a blank injection (diluent only) to identify any system peaks.

            • Inject the sample and integrate all peaks.

            • Calculate purity using the area percent method, correcting for relative response factors if known.

          Protocol B: Recrystallization Procedure for Purity Enhancement

          This procedure uses a solvent/anti-solvent system, a common and effective method for purifying polar compounds like phosphinic acids.[7]

          • Solvent Selection: Identify a solvent in which your compound is highly soluble (e.g., water, methanol) and an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetone, acetonitrile).

          • Dissolution: In a clean, appropriately sized vessel, add the crude 3-aminopropyl(ethyl)phosphinic acid HCl. Slowly add the minimum amount of the primary solvent (e.g., water) while stirring and gently warming (e.g., to 40-50 °C) until all the solid is dissolved.

          • Filtration (Optional): If the solution contains insoluble particulate matter, perform a hot filtration to remove it.

          • Crystallization: Transfer the clear solution to a clean crystallization vessel equipped with an overhead stirrer. Begin stirring at a moderate speed.

          • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., isopropanol) to the stirred solution. Add it dropwise or via a pump at a controlled rate. You should observe the solution becoming cloudy (the onset of nucleation).

          • Maturation: Once the anti-solvent addition is complete, allow the resulting slurry to stir and cool slowly to room temperature, and then further cool in an ice bath for at least 1-2 hours to maximize yield.

          • Isolation: Collect the crystals by vacuum filtration.

          • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual soluble impurities.

          • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-60 °C) until a constant weight is achieved.

          Section 4: Preventive Strategies and Quality by Design (QbD)

          Troubleshooting is reactive; the ultimate goal is to build quality into your process to prevent variations from occurring. This is the core principle of Quality by Design (QbD).[1][2][8]

          Q7: How can I apply QbD principles to minimize batch-to-batch variability?

          A7: A QbD approach involves systematically understanding the relationship between process inputs and the final product's quality attributes.

          QbD_Approach CQA Critical Quality Attributes (CQAs) - Purity - Impurity Profile - Residual Solvents Risk Risk Assessment (Identify potential failure modes) CQA->Risk CPP Critical Process Parameters (CPPs) - Reaction Temperature - Reagent Stoichiometry - Crystallization Cooling Rate Risk->CPP Design Design Space (Multivariate operational range) CPP->Design Control Control Strategy (Monitoring & Validation) Design->Control Control->CQA Ensures Quality

          Caption: Quality by Design (QbD) framework for process control.

          • Define a Quality Target Product Profile (QTPP): Start with the end in mind. What are the essential quality characteristics (Critical Quality Attributes or CQAs) of your final product? For 3-aminopropyl(ethyl)phosphinic acid HCl, key CQAs are purity, the identity and limit of specific impurities, and residual solvent levels.

          • Identify Critical Process Parameters (CPPs): Through risk assessment and experimentation (e.g., Design of Experiments, DoE), identify the process parameters that have the most significant impact on your CQAs.[8] For this synthesis, CPPs could include:

            • Reaction temperature

            • Rate of reagent addition

            • pH of the reaction mixture

            • Crystallization cooling rate

          • Establish a Design Space: This is the multidimensional combination of CPPs that has been demonstrated to provide assurance of quality. Operating within this "safe" space will consistently produce a product that meets its QTPP.

          • Implement a Control Strategy: Develop a plan for monitoring and controlling the process. This includes raw material testing, in-process controls (IPCs), and final product release testing to ensure you remain within the design space.[2] A robust control strategy is the key to minimizing batch-to-batch variability.[8][9]

          By adopting this proactive, science-based approach, you can move from fixing batch failures to preventing them, ensuring a consistent and reliable supply of high-purity 3-aminopropyl(ethyl)phosphinic acid HCl for your critical research and development needs.

          References
          • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

          • National Pharmaceutical Regulatory Agency (NPRA). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Ministry of Health Malaysia. [Link]

          • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

          • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

          • ProSensus. (2021, November 24). Troubleshooting an Industrial Batch Process. ProSensus. [Link]

          • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

          • Omega-Compliance. (2025, August 4). How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing?. Omega-Compliance. [Link]

          • Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Grace. [Link]

          • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. [Link]

          • Sinden, J. (2003). Influence of the rock impurities on the phosphoric acid process, products and some downstream uses. Procedia Engineering, 83, 137-144. [Link]

          • Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. University of Kent at Canterbury. [Link]

          • Gajda, T., et al. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21484-21500. [Link]

          • National Institutes of Health. A Stereoselective Synthesis of Phosphinic Acid Phosphapeptides Corresponding to Glutamyl-γ-glutamate and Incorporation into Potent Inhibitors of Folylpoly-γ-glutamyl Synthetase. PMC. [Link]

          • Google Patents. (1998). US5723645A - Method for preparing 3-aminopropane phosphoric acid.
          • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

          • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

          • MDPI. (2016, August 31). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI. [Link]

          • Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. Nacalai. [Link]

          • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. [Link]

          • Georganics. (2011, January 4). (3-AMINOPROPYL)PHOSPHONIC ACID. Georganics. [Link]

          • ResearchGate. (2025, August 6). Determination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride by Flow-Injection Analysis Based on a Specific Condensation Reaction between Malonic Acid and Ethylenediamine. ResearchGate. [Link]

          • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

          • Waters Corporation. (n.d.). Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)- 3-Ethylcarbodiimide Hydrochloride. Waters Corporation. [Link]

          Sources

          Validation & Comparative

          Comparison of 3-aminopropyl(ethyl)phosphinic acid vs Saclofen potency

          Author: BenchChem Technical Support Team. Date: February 2026

          <Executive Summary

          This guide provides a detailed comparative analysis of two widely used γ-aminobutyric acid type B (GABAB) receptor antagonists: 3-aminopropyl(ethyl)phosphinic acid (also known as CGP 35348) and Saclofen. For researchers in neuroscience and drug development, the choice of an appropriate antagonist is critical for the accurate interpretation of experimental results. This document synthesizes experimental data to compare the potency of these two compounds, outlines their mechanisms of action, and provides detailed protocols for their characterization.

          Based on a review of available literature, 3-aminopropyl(ethyl)phosphinic acid (CGP 35348) consistently demonstrates a higher potency as a GABAB receptor antagonist compared to Saclofen across various experimental models. Potency values, often expressed as IC50 or pA2, indicate that CGP 35348 is effective at lower concentrations than Saclofen. For example, in one study, CGP 35348 exhibited an IC50 of 60 µM, while Saclofen and its derivatives ranged from 120 to 400 µM[1]. Another study reported a pA2 value of 5.38 for CGP 35348, indicating superior potency over 2-hydroxysaclofen[2]. This difference in potency is a key consideration for experimental design, influencing dosage, potential for off-target effects, and the ability to achieve effective receptor blockade.

          Introduction to GABAB Receptor Antagonism

          The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a crucial component of inhibitory neurotransmission in the central nervous system (CNS)[3][4]. Unlike the ionotropic GABAA receptors that mediate fast synaptic inhibition, GABAB receptors produce slow and prolonged inhibitory effects[3][4]. They exist as obligate heterodimers of GABAB1 and GABAB2 subunits and are located on both presynaptic and postsynaptic membranes[4][5].

          • Presynaptic GABAB receptors inhibit the release of neurotransmitters, including GABA and glutamate, by downregulating voltage-gated Ca2+ channels[3][4].

          • Postsynaptic GABAB receptors induce hyperpolarization by activating G-protein-coupled inwardly rectifying K+ (GIRK) channels[3][4].

          Antagonists of the GABAB receptor are invaluable research tools for elucidating the physiological and pathological roles of this receptor system. By selectively blocking GABAB receptor activity, scientists can investigate its involvement in conditions such as epilepsy, pain, anxiety, and addiction. Saclofen, a sulfonic acid analogue of the GABAB agonist baclofen, and 3-aminopropyl(ethyl)phosphinic acid (CGP 35348) are two such competitive antagonists that have been instrumental in this research[6][7][8].

          Mechanism of Action

          Both Saclofen and 3-aminopropyl(ethyl)phosphinic acid act as competitive antagonists at the GABAB receptor[1][6][9]. This means they bind to the same site on the receptor as the endogenous ligand GABA and agonists like baclofen, but they do not activate the receptor. By occupying the binding site, they prevent agonists from binding and initiating the downstream signaling cascade. This blockade inhibits both presynaptic and postsynaptic receptor functions.

          GABAB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_pre GABA GABAB_R_pre GABAB Receptor (Heterodimer) GABA_pre->GABAB_R_pre Activates GABA_post GABA Antagonist CGP 35348 or Saclofen Antagonist->GABAB_R_pre Blocks G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates Ca_channel CaV2.1/CaV2.2 Channel G_protein_pre->Ca_channel Inhibits (βγ subunit) Vesicle Vesicle (Glutamate/GABA) Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release GABAB_R_post GABAB Receptor (Heterodimer) GABA_post->GABAB_R_post Activates Antagonist_post CGP 35348 or Saclofen Antagonist_post->GABAB_R_post Blocks G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel GIRK K+ Channel G_protein_post->K_channel Activates (βγ subunit) Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization K+ Efflux Binding_Assay_Workflow start Start: Rat Brain Tissue prep Step 1: Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Step 2: Assay Setup (96-well plate) - Total Binding - Non-Specific Binding - Competitor Concentrations prep->assay_setup incubation Step 3: Incubation (e.g., 60 min at RT) assay_setup->incubation filtration Step 4: Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration counting Step 5: Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Step 6: Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Potency Determined analysis->end

          Caption: Workflow for a radioligand competition binding assay.

          Protocol: Electrophysiological Recording

          This functional assay measures the ability of an antagonist to block the physiological response induced by a GABAB agonist, such as the hyperpolarization of a neuron. This is often performed using brain slices.

          Step-by-Step Methodology:

          • Brain Slice Preparation:

            • Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) from a rat or mouse.

            • Maintain slices in an interface or submerged recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).

          • Electrophysiological Recording:

            • Using a glass microelectrode, obtain a whole-cell patch-clamp or intracellular recording from a neuron in the slice.[10]

            • Record the baseline membrane potential.

          • Agonist Application:

            • Apply a known concentration of a GABAB agonist (e.g., baclofen) to the bath, which should induce a hyperpolarization of the neuron's membrane potential.[10]

            • Record the peak amplitude of this hyperpolarization. This serves as the control response.

          • Antagonist Application and Schild Analysis:

            • Wash out the agonist and allow the neuron to return to its baseline resting potential.

            • Apply a fixed concentration of the antagonist (e.g., CGP 35348 or Saclofen) to the bath for a period to allow for equilibration.

            • In the continued presence of the antagonist, re-apply the agonist at various concentrations to generate a new dose-response curve.

            • The antagonist will cause a rightward shift in the agonist dose-response curve.

            • Repeat this process with several different concentrations of the antagonist.

          • Data Analysis (Schild Plot):

            • For each antagonist concentration, calculate the dose ratio (DR) - the ratio of the agonist concentration producing a half-maximal response in the presence of the antagonist to the agonist concentration producing a half-maximal response in its absence.

            • Create a Schild plot by graphing log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

            • For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.

          Discussion and Field Insights

          The higher potency of 3-aminopropyl(ethyl)phosphinic acid (CGP 35348) over Saclofen carries significant practical implications for researchers.

          • Concentration and Specificity: A more potent compound can be used at lower concentrations, which reduces the risk of off-target effects and improves the specificity of the experiment. While both compounds are considered selective for GABAB over GABAA receptors, using any pharmacological agent at excessively high concentrations increases the likelihood of unintended interactions.[11]

          • In Vivo Applications: The ability of CGP 35348 to cross the blood-brain barrier and exert central effects makes it a far more versatile tool for in vivo studies investigating the role of GABAB receptors in behavior, cognition, and disease models.[8][12] Saclofen's utility is largely confined to in vitro preparations or peripheral applications.[7]

          • Experimental Design: When comparing data across studies, it is essential to consider which antagonist was used. A lack of effect observed with Saclofen might be due to insufficient potency to block the receptor population under investigation, whereas the same result with a more potent antagonist like CGP 35348 would provide stronger evidence against GABAB receptor involvement.

          Conclusion

          Both 3-aminopropyl(ethyl)phosphinic acid (CGP 35348) and Saclofen are valuable competitive antagonists for the study of GABAB receptors. However, a comprehensive review of the scientific literature clearly establishes that CGP 35348 is the more potent of the two compounds . Its higher affinity for the GABAB receptor, coupled with its central activity, makes it the superior choice for a wide range of applications, particularly for in vivo research. Researchers should carefully consider the potency and pharmacokinetic properties of these antagonists when designing experiments to ensure the validity and accurate interpretation of their findings.

          References

          • Kerr, D. I. B., Ong, J., Prager, R. H., Gynther, B. D., & Curtis, D. R. (1988). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. Neuroscience Letters, 92(1), 92-96. [Link]

          • Grokipedia. (n.d.). Saclofen. Retrieved February 20, 2026, from [Link]

          • Wikipedia. (2023, January 1). Saclofen. Retrieved February 20, 2026, from [Link]

          • Thompson, S. M., & Gähwiler, B. H. (1989). The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus. European Journal of Pharmacology, 174(2-3), 289-292. [Link]

          • Davies, C. H., & Collingridge, G. L. (1996). Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus. Neuropharmacology, 35(9-10), 1335-1346. [Link]

          • Dr. Oracle. (2025, November 14). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?. Retrieved February 20, 2026, from [Link]

          • Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1988). 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors. Neuroscience Letters, 92(1), 92-96. [Link]

          • Rao, V. S., Gannon, R. L., & Turlapaty, P. (1993). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 108(2), 322-324. [Link]

          • Psychoactive Drug Screening Program. (n.d.). GABA Receptor Binding Assay Protocol. Retrieved February 20, 2026, from [Link]

          • Taras, K. E., & Cass, W. A. (1993). Effectiveness of GABAB antagonists in inhibiting baclofen-induced reductions in cytosolic free Ca concentration in isolated melanotrophs of rat. British Journal of Pharmacology, 108(4), 893-898. [Link]

          • Enna, S. J. (2001). Characterization of GABA receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]

          • Seabrook, G. R., Howson, W., Lacey, M. G., & Hill, R. G. (1991). Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. British Journal of Pharmacology, 104(4), 947-953. [Link]

          • Słomczyńska, M., Kołaczkowski, M., & Zeslawska, E. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

          • Lueddens, H. W., & Korpi, E. R. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.6. [Link]

          • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. Retrieved February 20, 2026, from [Link]

          • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 20, 2026, from [Link]

          • Carletti, R., & Zonta, N. (1991). CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen. British Journal of Pharmacology, 104(3), 790-794. [Link]

          • Davies, C. H., & Collingridge, G. L. (1996). Comparison of antagonist potencies at pre- and post-synaptic GABA(B) receptors at inhibitory synapses in the CA1 region of the rat hippocampus. Neuropharmacology, 35(9-10), 1335-46. [Link]

          • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62. [Link]

          • Wikipedia. (2025, December 4). 3-APPA. Retrieved February 20, 2026, from [Link]

          • Pinard, A., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 5(3), 195-201. [Link]

          • Hills, J. M., Dingsdale, R. A., Parsons, M. E., Dolle, R. E., & Howson, W. (1990). 3-Aminopropylphosphinic acid--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle. British Journal of Pharmacology, 99(1), 122-126. [Link]

          • Enna, S. J., & Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(9), 1319-1327. [Link]

          • Abbenante, G., Hughes, R., & Prager, R. H. (1993). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 46(6), 887-895. [Link]

          • Gaiarsa, J. L., Tseeb, V., & Ben-Ari, Y. (1995). Ontogenesis of Presynaptic GABAB Receptor-Mediated Inhibition in the CA3 Region of the Rat Hippocampus. Journal of Neurophysiology, 73(1), 247-255. [Link]

          • Patsnap Synapse. (2024, June 21). What are GABAB receptor agonists and how do they work?. Retrieved February 20, 2026, from [Link]

          • Park, J. Y., & Kim, J. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(4), e92. [Link]

          • Wikipedia. (2023, December 1). GABAA receptor. Retrieved February 20, 2026, from [Link]

          • MDPI Encyclopedia. (2021, December 1). GABAB Receptor. Retrieved February 20, 2026, from [Link]

          Sources

          Targeting Presynaptic Inhibition: A Comparative Guide to Validating GABA-B Antagonism with CGP 36216

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the dissection of inhibitory neurotransmission, distinguishing between autoreceptor-mediated feedback (presynaptic) and membrane hyperpolarization (postsynaptic) is a critical experimental challenge. While nanomolar-potency antagonists like CGP 55845 are industry standards for total receptor blockade, they lack the resolution to separate synaptic compartments.

          This guide validates the application of 3-aminopropyl(ethyl)phosphinic acid (commonly referred to as CGP 36216 ), a specialized tool designed for the selective blockade of presynaptic GABA-B receptors .[1] Unlike its analogues, CGP 36216 permits the isolation of neurotransmitter release mechanisms without abolishing the postsynaptic inhibitory potential, making it indispensable for studying synaptic plasticity and feedback loops.

          Compound Profile & Mechanism

          Chemical Name: (3-Aminopropyl)(ethyl)phosphinic acid Common Identifier: CGP 36216 Mechanism of Action: Competitive antagonist at GABA-B receptors with significant presynaptic selectivity.[1]

          The Presynaptic Selectivity Paradox

          GABA-B receptors couple to different effectors based on location:

          • Presynaptic (Auto/Heteroreceptors): Couple to Ca²⁺ channels (inhibition of influx) or G-protein/SNARE machinery to suppress neurotransmitter release.

          • Postsynaptic: Couple to GIRK (Kir3) K⁺ channels to cause slow hyperpolarization (IPSCs).

          CGP 36216 is unique because it effectively antagonizes the presynaptic modulation of release (IC50 ~43 µM) while remaining virtually ineffective at postsynaptic receptors at concentrations up to 1 mM.

          Visualizing the Mechanism

          The following diagram illustrates the selective site of action for CGP 36216 compared to broad-spectrum alternatives.

          GABAB_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Rel GABA Release Pre_GABAB Presynaptic GABA-B Receptor GABA_Rel->Pre_GABAB Feedback Post_GABAB Postsynaptic GABA-B Receptor GABA_Rel->Post_GABAB Transmission Ca_Channel Ca2+ Channel (Inhibition) Pre_GABAB->Ca_Channel Gi/o Ca_Channel->GABA_Rel Suppression CGP36216 CGP 36216 (Selective Block) CGP36216->Pre_GABAB Blocks CGP36216->Post_GABAB No Effect (<1mM) K_Channel GIRK K+ Channel (Hyperpolarization) Post_GABAB->K_Channel Gi/o CGP55845 CGP 55845 (Total Block) CGP55845->Pre_GABAB Blocks CGP55845->Post_GABAB Blocks

          Figure 1: Mechanism of Action. CGP 36216 selectively targets the presynaptic feedback loop, sparing the postsynaptic potassium signaling pathway.

          Comparative Analysis: Selecting the Right Antagonist

          FeatureCGP 36216 (Target)CGP 55845 (Gold Standard)CGP 35348 (Classic)
          Primary Utility Dissecting synaptic location (Pre vs. Post)Total receptor silencing General antagonism (Older study comparison)
          Presynaptic IC50 ~43 µM (Release assays)~6–10 nM ~30–50 µM
          Postsynaptic IC50 > 1,000 µM (Ineffective)~6–10 nM ~30–50 µM
          Selectivity Ratio > 20-fold preference for Presynaptic1:1 (Non-selective)~1:1 (Slight Post preference in some tissues)
          Solubility Water/Saline (High)DMSO required (Low)Water (High)
          Reversibility Rapid WashoutSlow/Irreversible WashoutRapid Washout

          Key Takeaway: Use CGP 55845 if you simply want to prove a receptor is GABA-B. Use CGP 36216 if you need to prove the effect is presynaptic (e.g., modulation of release probability) without altering the postsynaptic membrane properties.

          Experimental Validation Protocols

          To scientifically validate the activity of CGP 36216, you must demonstrate two things: (1) It blocks presynaptic inhibition, and (2) It fails to block postsynaptic hyperpolarization.

          Protocol A: Electrophysiological Isolation (Slice Patch-Clamp)

          Objective: Confirm presynaptic blockade via Paired-Pulse Depression (PPD) rescue.

          Reagents:

          • ACSF (standard, oxygenated).

          • Baclofen (Agonist).[2][3]

          • CGP 36216 (Test Antagonist).[1]

          • Stimulating electrode.

          Step-by-Step Workflow:

          • Baseline Recording: Establish a whole-cell patch-clamp configuration on the target neuron (e.g., Pyramidal CA1). Clamp at -70 mV.

          • Induce PPD: Deliver paired electrical stimuli (Inter-stimulus interval: 50–100 ms) to afferent fibers.

            • Observation: The second IPSC/EPSC should be smaller than the first (Depression) due to presynaptic GABA-B autoinhibition.

          • Apply CGP 36216: Perfuse 100 µM CGP 36216 for 10 minutes.

            • Expectation: The PPD ratio (P2/P1) should increase (i.e., less depression) because the autoreceptors limiting the second release are blocked.

          • Postsynaptic Control (Crucial Step):

            • Wash out CGP 36216 (or use a separate slice).

            • Apply Baclofen (10 µM) . Observe membrane hyperpolarization or holding current shift.

            • Re-apply CGP 36216 (100 µM) .

            • Expectation: The Baclofen-induced hyperpolarization should NOT be reversed. (If you used CGP 55845 here, it would reverse instantly).

          Protocol B: [³H]-GABA Release Assay

          Objective: Quantitative validation of release modulation.

          • Loading: Incubate brain slices (neocortex or hippocampus) with [³H]-GABA for 30 mins.

          • Perfusion: Transfer to superfusion chambers. Wash for 60 mins to remove extracellular tracer.

          • Stimulation (S1): Apply electrical field stimulation (3 Hz, 2 min) to induce tritium outflow.

          • Drug Application: Add CGP 36216 (100 µM) to the buffer.

          • Stimulation (S2): Repeat stimulation.

          • Calculation: Calculate the S2/S1 ratio.

            • Result: CGP 36216 should increase the S2/S1 ratio compared to control, as it blocks the negative feedback loop of endogenous GABA.

          Decision Logic for Antagonist Selection

          Use the following logic flow to determine if CGP 36216 is the correct tool for your specific experimental question.

          Selection_Logic Start Experimental Goal Q1 Is the target receptor GABA-B? Start->Q1 Q2 Do you need to distinguish Pre- vs Post-synaptic? Q1->Q2 Yes Res1 Use CGP 55845 (High Potency, Broad Spectrum) Q2->Res1 No (Total Block needed) Q3 Is the target a Presynaptic Autoreceptor? Q2->Q3 Yes Res2 Use CGP 36216 (Selective Presynaptic Block) Q3->Res2 Yes (Release Modulation) Res3 Use CGP 35348 (Classic/Broad) Q3->Res3 No (General/Mixed)

          Figure 2: Selection Logic. Determining the appropriate GABA-B antagonist based on synaptic resolution requirements.

          Troubleshooting & Optimization

          • Concentration Windows:

            • CGP 36216 is a low-affinity antagonist compared to modern standards.

            • Effective Range: 50 µM – 200 µM.

            • Warning: At >500 µM or 1 mM, selectivity decreases, and weak postsynaptic antagonism may occur.

          • Solubility:

            • CGP 36216 is highly water-soluble (unlike CGP 55845). Prepare stocks in water or saline. Do not use DMSO unless necessary, as it can affect slice health in high volumes.

          • Washout:

            • Unlike CGP 55845 (which is sticky and lipophilic), CGP 36216 washes out within 10–15 minutes. This allows for "within-cell" controls in patch-clamp experiments.

          References

          • Ong, J., et al. (2001). "CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain."[1] European Journal of Pharmacology, 415(2-3), 191-195.[2]

          • Deisz, R. A., et al. (1997). "Presynaptic and postsynaptic GABAB receptors of neocortical neurons of the rat in vitro: differences in pharmacology and ionic mechanisms." Neuroscience, 79(3), 731-740.

          • Tocris Bioscience. "CGP 36216 hydrochloride Product Information."

          • R&D Systems. "GABA-B Receptor Antagonists Comparison Guide."

          • Fung, S. C., et al. (2005). "Developmental changes in the modulation of synaptic transmission by presynaptic GABAB receptors in the rat hippocampus." Neuroscience, 131(1), 115-125.

          Sources

          Comparative Guide: Blood-Brain Barrier Penetrability of 3-Aminopropyl(ethyl)phosphinic Acid (CGP 35348) vs. Antagonist Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          3-aminopropyl(ethyl)phosphinic acid , widely recognized by its research code CGP 35348 , represents a pivotal "first-generation" milestone in GABA-B receptor pharmacology. Unlike its predecessors (e.g., phaclofen), CGP 35348 was the first highly selective GABA-B antagonist capable of crossing the blood-brain barrier (BBB) following systemic administration.

          However, its penetrability is dose-dependent and relatively low compared to second-generation analogs like CGP 36742 (SGS742) . While CGP 35348 remains a standard tool for in vivo proof-of-concept studies, researchers must account for its micromolar affinity (

          
          ) and the requirement for high systemic dosing (100–500 mg/kg) to achieve central receptor occupancy.
          

          Chemical & Pharmacological Profile

          To understand the BBB penetrability of this molecule, one must analyze its structural properties relative to the GABA-B receptor binding pocket.

          • Chemical Identity: 3-aminopropyl(ethyl)phosphinic acid

          • Research Code: CGP 35348[1][2][3]

          • Structural Class: Phosphinic acid analogue of GABA.

          • Mechanism: Competitive antagonist at the GABA-B receptor orthosteric site.

          The "Phosphinic Acid" Breakthrough

          Early GABA-B antagonists like Phaclofen utilized a sulfonic acid group. These compounds were polar, possessed low affinity, and failed to cross the BBB effectively, necessitating intrathecal or intracerebroventricular (ICV) injection.

          The substitution of the sulfonic acid with a phosphinic acid moiety (as seen in CGP 35348) significantly improved lipophilicity and affinity, allowing for systemic (IP/PO) administration.

          Comparative Analysis: BBB Penetrability & Potency[4][5]

          The following table contrasts 3-aminopropyl(ethyl)phosphinic acid against key alternatives. Note the trade-off between affinity and the dose required for central effects.

          Table 1: Comparative Pharmacokinetics and Potency
          CompoundChemical ClassAffinity (
          
          
          )
          BBB PenetrabilitySystemic Dose for CNS Effect (Rat)Primary Utility
          CGP 35348 Phosphinic Acid (Ethyl)~34
          
          
          (Low)
          Yes (Moderate) 100 - 500 mg/kg (i.p.) In vivo behavioral baselines; historical standard.
          Phaclofen Sulfonic Acid~100
          
          
          (Very Low)
          Poor / Negligible N/A (Requires ICV/Intrathecal)Peripheral tissue assays; slice physiology.
          CGP 36742 (SGS742)Phosphinic Acid (n-Butyl)~35
          
          
          (Low)
          High 1 - 10 mg/kg (i.p./p.o.)Cognitive studies; orally active; clinical trials.
          CGP 55845 Phosphinic Acid (Benzyl)~5 nM (High)Variable 1 - 10 mg/kg (i.p.)High-affinity binding; nanomolar potency studies.
          Critical Analysis of the Data[5][6]
          • CGP 35348 vs. CGP 36742: Both have similar binding affinities (~35

            
            ). However, the n-butyl  chain in CGP 36742 (vs. the ethyl  chain in CGP 35348) dramatically enhances oral bioavailability and BBB transport. You need roughly 100x less  CGP 36742 to achieve the same central blockade as CGP 35348.
            
          • CGP 35348 vs. CGP 55845: CGP 55845 is orders of magnitude more potent. However, for experiments requiring rapid clearance or specific kinetic profiles, the lower affinity of CGP 35348 can sometimes be advantageous to avoid "washout" issues in slice preparations, though 55845 is generally preferred for potency.

          Visualizing the Antagonist Landscape

          The following diagram illustrates the structural evolution and the functional relationship between these antagonists.

          GABAB_Antagonists cluster_gen1 Generation 1: Sulfonic Acids cluster_gen2 Generation 2: Phosphinic Acids cluster_gen3 High Affinity GABA GABA (Endogenous Agonist) Phaclofen Phaclofen (Sulfonic Acid) Poor BBB Permeability GABA->Phaclofen Chemical Modification CGP35348 CGP 35348 (Ethyl-Phosphinic) First BBB Penetrant High Dose Required Phaclofen->CGP35348 Sulfonic -> Phosphinic (Lipophilicity +) CGP36742 CGP 36742 (n-Butyl-Phosphinic) Optimized BBB Transport Orally Active CGP35348->CGP36742 Ethyl -> n-Butyl (Bioavailability ++) CGP55845 CGP 55845 (Nanomolar Affinity) Potent CNS Blocker CGP35348->CGP55845 Structure Optimization (Affinity +++)

          Caption: Structural evolution of GABA-B antagonists. CGP 35348 marks the transition to BBB-permeable phosphinic acids.[4]

          Experimental Protocols (Self-Validating Systems)

          To confirm BBB penetration in your specific model, do not rely solely on literature values. Use these self-validating protocols.

          Protocol A: The "Baclofen Challenge" (In Vivo Functional Assay)

          This is the gold-standard behavioral test. If systemic CGP 35348 blocks the sedative/hypothermic effects of systemic Baclofen, it must have crossed the BBB.

          Objective: Verify central antagonism of GABA-B receptors.

          • Baseline Measurement: Measure baseline rectal temperature and rotarod performance (motor coordination) in rats (n=8 per group).

          • Antagonist Pre-treatment:

            • Group A (Control): Saline i.p.

            • Group B (Test): CGP 35348 (200 mg/kg i.p.). Note: High dose required.

          • Wait Period: Allow 30–60 minutes for BBB transport.

          • Agonist Challenge: Administer Baclofen (10 mg/kg i.p.) to both groups.

          • Readout:

            • Measure temperature and motor score at +30, +60, and +120 mins post-Baclofen.

            • Validation Criteria: Group A should show significant hypothermia and ataxia. Group B should show statistically significant attenuation of these effects (maintenance of baseline).

          Protocol B: LC-MS/MS Quantification (PK Study)

          For precise brain/plasma ratios.

          • Dosing: Administer CGP 35348 (100 mg/kg i.p.).

          • Perfusion (Critical Step): At T=60 min, deeply anesthetize and transcardially perfuse with cold PBS to remove blood from brain capillaries. Failure to perfuse results in false positives from drug trapped in the vasculature.

          • Extraction:

            • Homogenize brain tissue in methanol/water (3:1).

            • Spike with internal standard (e.g., deuterated GABA or similar phosphinic analog).

            • Centrifuge (14,000 x g, 20 min, 4°C).

          • Analysis: Inject supernatant into LC-MS/MS.

            • Target transition for CGP 35348: Parent ion

              
               to fragment ion (typically loss of phosphinic group).
              
          • Calculation:

            
            . A 
            
            
            
            generally indicates relevant CNS exposure for this class.

          Mechanistic Workflow: BBB Transport

          How does a hydrophilic molecule like CGP 35348 cross the BBB? Evidence suggests it may utilize specific transporters (likely PEPT or amino acid transporters) rather than simple passive diffusion, given its zwitterionic nature.

          BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (CNS) Drug_Blood CGP 35348 (High Conc.) Transporter Transporter? (PEPT/Amino Acid) Drug_Blood->Transporter Uptake Drug_Brain CGP 35348 (Effective Conc.) Transporter->Drug_Brain Transcytosis Efflux Efflux Pumps (P-gp - Low Affinity) Efflux->Drug_Blood Drug_Brain->Efflux Minor Efflux Receptor GABA-B Receptor (Post-Synaptic) Drug_Brain->Receptor Binding (Ki ~35uM)

          Caption: Proposed transport mechanism.[5] Unlike lipid-soluble drugs, CGP 35348 likely relies on carrier-mediated transport.

          Conclusion & Recommendations

          • Use CGP 35348 when: You are replicating historical studies or require a specific reference standard for "low affinity, high capacity" antagonism. It is robust but requires high material usage (grams per study).

          • Use CGP 36742 (SGS742) when: You need a more potent, orally active tool compound with a better pharmacokinetic profile for chronic dosing studies.

          • Use CGP 55845 when: You are performing in vitro slice electrophysiology or binding assays where nanomolar potency is required to ensure complete receptor saturation.

          References

          • Olpe, H. R., et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors.[3][6] European Journal of Pharmacology, 187(1), 27-38.[3]

          • Bittiger, H., et al. (1993). GABAB receptor antagonists: from tetrodotoxin to CGP 36742. Trends in Pharmacological Sciences, 14(11), 391-393.

          • Froestl, W., et al. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists. Journal of Medicinal Chemistry, 38(17), 3313-3331.

          • Tocris Bioscience. Product Guide: CGP 35348.

          Sources

          Comparative kinetics of phosphinic acid based GABA antagonists

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Phosphinic Acid Advantage

          For decades, the study of GABA_B receptors was hindered by the low potency and poor blood-brain barrier (BBB) penetration of early sulfonic acid antagonists like phaclofen.[1] The introduction of phosphinic acid analogues —specifically the "CGP" series developed by Ciba-Geigy (now Novartis)—revolutionized this field.

          By replacing the carboxylic acid of GABA with a phosphinic acid group (

          
          ), researchers achieved two critical breakthroughs:
          
          • Transition State Mimicry: The phosphinic group mimics the tetrahedral transition state of GABA hydrolysis (though GABA is not hydrolyzed, the receptor recognition site has high affinity for this geometry).

          • Tunable Kinetics: The backbone allows for N-substitutions (e.g., benzyl, dichlorophenyl) that drastically alter dissociation rates (

            
            ), shifting affinity from micromolar (fast exchange) to nanomolar (slow exchange).
            

          This guide compares the three industry-standard phosphinic antagonists—CGP 35348 , CGP 52432 , and CGP 55845 —to assist researchers in selecting the correct tool for physiological, behavioral, or binding assays.

          Molecular Mechanism & Signaling Pathway

          GABA_B receptors are obligate heterodimers (GABA_B1 and GABA_B2) belonging to the Class C GPCR family.[2] Phosphinic acid antagonists bind competitively to the Venus Flytrap Domain (VFT) of the GABA_B1 subunit, preventing the closure required for activation.

          Signal Transduction Blockade

          The following diagram illustrates the signaling cascade blocked by these agents.

          GABAB_Pathway Agonist GABA / Baclofen Receptor GABA_B Receptor (VFT Domain) Agonist->Receptor Activates Antagonist Phosphinic Antagonist (e.g., CGP 55845) Antagonist->Receptor Competes/Blocks GProtein G_i/o Protein Receptor->GProtein Couples Effector1 Adenylate Cyclase (Inhibition) GProtein->Effector1 Decreases cAMP Effector2 Ca2+ Channels (Inhibition) GProtein->Effector2 Presynaptic Inhibition Effector3 K+ Channels (GIRK) (Activation) GProtein->Effector3 Postsynaptic Hyperpolarization

          Figure 1: Mechanism of Action. Phosphinic antagonists competitively bind the orthosteric site on GABA_B1, preventing G-protein coupling and downstream effector modulation.

          Comparative Profiling: Kinetic & Pharmacological Data

          The choice of antagonist depends heavily on the required residence time and washout capability .

          Table 1: Kinetic and Potency Comparison
          FeatureCGP 35348 CGP 52432 CGP 55845
          Chemical Class P-methyl-phosphinic acidN-benzyl-phosphinic acidN-substituted phosphinic acid
          Potency (
          
          
          )
          ~34
          
          
          M (Low)
          ~85 nM (High)~5 nM (Ultra-High)
          Affinity (
          
          
          )
          ~4.5 - 5.0~7.0~8.35
          Binding Kinetics Fast
          
          
          / Fast
          
          
          IntermediateFast
          
          
          / Very Slow
          
          
          Reversibility Rapidly reversible (Washout < 10 min)ReversiblePseudo-irreversible (Washout > 60 min)
          Selectivity GABA_B specificGABA_B specificGABA_B specific
          Primary Application Behavioral studies (crosses BBB); Acute slice physiology where washout is needed.Selective antagonism without affecting other receptors.Radioligand binding ; Chronic silencing; "Clean" knockout simulation.
          Expert Insight: The "Washout" Trap
          • Use CGP 35348 if you are performing electrophysiology experiments where you need to demonstrate the recovery of the signal after drug application. Its high

            
             (low affinity) implies a fast dissociation rate (
            
            
            
            ), allowing the receptor to recover quickly upon perfusion with buffer.
          • Use CGP 55845 if you need to ensure complete receptor occupancy or are performing radioligand binding. Its nanomolar affinity implies a very slow dissociation rate. In slice physiology, it is often virtually impossible to wash out within the timeframe of a standard experiment (30-60 mins).

          Experimental Protocols

          To generate reproducible kinetic data, specific protocols must be followed to avoid common artifacts like ligand depletion or insufficient equilibrium time .

          Protocol A: Membrane Preparation (Critical for Binding Assays)

          Context: Endogenous GABA sticks tenaciously to membranes and will artificially inflate the

          
           of antagonists if not removed.
          
          • Homogenization: Homogenize rat cerebral cortex in 20 volumes of ice-cold Tris-HCl (50 mM, pH 7.4) .

          • Initial Spin: Centrifuge at

            
             for 10 min to remove debris.
            
          • Osmotic Shock & Wash (The "GABA Strip"):

            • Centrifuge supernatant at

              
               for 20 min.
              
            • Resuspend pellet in buffer.[3][4][5]

            • Repeat this spin/resuspend cycle 3-4 times.

            • Why? This physical washing is required to dissociate endogenous GABA.[3]

          • Storage: Resuspend final pellet to ~1 mg protein/mL. Freeze at -80°C.

          Protocol B: Radioligand Competition Binding ( Determination)

          Standard Tracer:

          
          -CGP 54626 (structurally similar to CGP 55845).
          

          Workflow Visualization:

          Binding_Protocol cluster_QC Quality Control Checks Step1 Prepare Assay Plate (96-well) Step2 Add Membranes (20-50 µg protein) Step1->Step2 Step3 Add [3H]-Ligand (~1-2 nM) Step2->Step3 Step4 Add Competitor (10^-10 to 10^-4 M) Step3->Step4 Step5 Equilibrium Incubation (60 min @ 22°C) Step4->Step5 QC1 Non-Specific Binding (Define w/ 100 µM Isoguvacine or GABA) Step4->QC1 Step6 Rapid Filtration (GF/B Filters + PEI) Step5->Step6 QC2 Ligand Depletion (Total bound < 10% of added) Step5->QC2 Step7 Scintillation Counting Step6->Step7

          Figure 2: Radioligand Binding Workflow. Note the critical QC step of defining non-specific binding (NSB).

          Step-by-Step:

          • Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

            
             (Ca
            
            
            
            is required for optimal GABA_B conformation).
          • Incubation: Incubate membranes with 1-2 nM

            
            -CGP 54626 and varying concentrations of the test antagonist (e.g., CGP 35348).
            
          • Time: Incubate for 60-90 minutes at room temperature.

            • Note: High-affinity antagonists (CGP 55845) require longer to reach equilibrium due to slower association rates at low concentrations.

          • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

          • Analysis: Fit data to a one-site competition model. Calculate

            
             using the Cheng-Prusoff equation:
            
            
            
            

          References

          • Bittiger, H., et al. (1993). "GABA_B receptor antagonists: from tetrodotoxin to phosphinic acid derivatives." Trends in Pharmacological Sciences.

            • Core reference for the transition from sulfonic to phosphinic acid deriv
          • Olpe, H. R., et al. (1990). "CGP 35348: a centrally active blocker of GABA_B receptors." European Journal of Pharmacology.

            • Establishes the pharmacological profile of CGP 35348.
          • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA.[6] 2. Selective, orally active GABA_B antagonists."[6] Journal of Medicinal Chemistry.

            • Detailed SAR study leading to high-affinity compounds like CGP 55845.
          • Kaupmann, K., et al. (1998). "GABA_B-receptor subtypes assemble into functional heteromeric complexes." Nature.

            • Foundational paper on the heterodimeric nature of the receptor, using CGP antagonists for characteriz
          • Waldmeier, P. C., et al. (1994). "GABA_B antagonists: potential new drugs for the treatment of central nervous system disorders." Journal of Neural Transmission.

            • Review of the therapeutic potential and kinetics of the CGP series.

          Sources

          A Comparative Guide to the Reproducibility of 3-aminopropyl(ethyl)phosphinic Acid (CGP 35348) Effects Across Animal Models

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive analysis of the GABA-B receptor antagonist 3-aminopropyl(ethyl)phosphinic acid, widely known as CGP 35348. We will delve into the reproducibility of its neurological and behavioral effects across various animal models, offering researchers, scientists, and drug development professionals a critical overview of the existing experimental data. Our focus is on synthesizing findings from diverse studies to illuminate both the consistent and variable outcomes of GABA-B receptor blockade.

          Introduction: The Role of GABA-B Receptors and the Significance of Antagonism

          Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neural activity. Its effects are mediated by two primary receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a vital role in modulating synaptic transmission and neuronal excitability over a slower, more prolonged timescale.[1][2]

          CGP 35348 is a selective, water-soluble antagonist that can cross the blood-brain barrier, making it an invaluable pharmacological tool for investigating the physiological functions of GABA-B receptors in vivo.[1][3][4] Understanding the consistency of its effects across different species and experimental conditions is paramount for translating preclinical findings into viable therapeutic strategies. This guide aims to objectively compare the performance of CGP 35348 across models, highlighting the critical factors that influence experimental reproducibility.

          Mechanism of Action: How CGP 35348 Modulates Neuronal Activity

          GABA-B receptors are heterodimeric GPCRs that, upon activation by GABA, trigger downstream signaling cascades.[1][2] Postsynaptically, they activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which makes it more difficult for the neuron to fire an action potential.[3] Presynaptically, their activation inhibits voltage-gated calcium channels, reducing the release of neurotransmitters.

          CGP 35348 exerts its effects by competitively binding to these receptors and preventing their activation by endogenous GABA. Notably, it exhibits a higher affinity for postsynaptic GABA-B receptors compared to presynaptic autoreceptors.[1][2][5] This differential affinity is a key consideration, as it implies that dose selection can influence whether the primary effect is a reduction in postsynaptic inhibition or an increase in neurotransmitter release due to the blockade of presynaptic autoreceptors.

          GABA_B_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Ca_channel Ca²⁺ Channel (VGCC) Vesicle GABA Vesicle Ca_channel->Vesicle Blocks Ca²⁺ Influx GABA_pre GABA Vesicle->GABA_pre Reduces GABA Release GABAB_pre Presynaptic GABA-B Receptor GABA_pre->GABAB_pre Binds to GABAB_post Postsynaptic GABA-B Receptor GABA_pre->GABAB_post Binds to GABAB_pre->Ca_channel Inhibits G_protein G-Protein GABAB_post->G_protein Activates K_channel K⁺ Channel (GIRK) G_protein->K_channel Opens K_ion K⁺ K_channel->K_ion K⁺ Efflux K_ion->GABAB_post Hyperpolarization CGP35348 CGP 35348 CGP35348->GABAB_pre Blocks CGP35348->GABAB_post Blocks Synaptic_Cleft Synaptic Cleft

          Caption: GABA-B receptor signaling and CGP 35348 antagonism.

          Comparative Analysis of CGP 35348 Effects Across Animal Models

          The effects of CGP 35348 have been documented across several domains, with reproducibility varying significantly depending on the animal model and the endpoint measured.

          Cognition, Learning, and Memory

          The impact of GABA-B blockade on cognitive function is one of the most variable areas of research, demonstrating clear species, sex, and task-dependent differences.

          • In Rats: Studies using the radial arm maze, a test of spatial memory, have shown that CGP 35348 can enhance memory retention.[5] However, the effect follows a bell-shaped dose-response curve, with intermediate doses (25-100 mg/kg) being effective, while lower and higher doses are not.[5] Conversely, a study using the automated Intellicage system reported that direct infusion of CGP 35348 into the insular cortex impaired recognition memory, an effect also seen with the GABA-B agonist baclofen.[6] This discrepancy underscores how the specific cognitive domain and brain region targeted can lead to divergent outcomes even within the same species.

          • In Mice: Research in albino mice has revealed striking sex-specific effects. Following a neonatal hypoxic-ischemic brain injury, intraperitoneal administration of CGP 35348 improved spatial learning and memory in male mice but had no effect in females.[1][7] Similarly, in healthy albino mice, the compound improved memory retention in males during the Morris water maze task but not in females.[8] This suggests a fundamental difference in how GABA-B receptor modulation affects cognitive circuits between sexes in this species.

          Epilepsy and Seizure Threshold

          The anti-epileptic potential of CGP 35348 shows a higher degree of reproducibility, particularly in models of absence seizures.

          • In Rats: There is consistent evidence that CGP 35348 effectively suppresses spike-wave discharges (SWDs), the electrographic hallmark of absence seizures. This effect has been reliably demonstrated in multiple models, including the cholesterol synthesis inhibitor model and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model.[9][10][11] However, the story is more complex in developing animals. In immature rats, CGP 35348 paradoxically prolonged the duration of cortically-induced seizures, suggesting that GABA-B receptors play an important role in seizure termination during early development.[12] Furthermore, in a model of atypical absence seizures, high doses of CGP 35348 were required to block seizures, while lower doses improved cognitive deficits without affecting seizure activity, indicating a dissociation of its anti-epileptic and pro-cognitive effects.[13]

          Motor Activity and General Behavior
          • In Mice: When administered alone, CGP 35348 at a high dose (400 mg/kg) had no significant effect on locomotor activity.[14] Its primary role in this context is to antagonize the motor-depressant effects of GABA-B agonists like baclofen and gamma-hydroxybutyrate (GHB).[14] In studies on brain-injured mice, CGP 35348 improved overall motor function, with effects being more pronounced in females; however, it also induced poor exploratory behavior in these same females.[1][7][8]

          • In Rats: Similar to mice, CGP 35348 was found to reduce exploratory behavior in aged rats.[10] It has also been shown to play a role in the central control of feeding, with high systemic doses (500 mg/kg, i.p.) or direct intracerebroventricular administration significantly reducing food intake in hungry rats.[15]

          Sensory Processing and Other CNS Effects
          • In Raccoons: In a departure from rodent models, research in anesthetized raccoons has shown that direct application of a GABA-B antagonist to the somatosensory cortex causes a significant expansion of neuronal receptive fields, demonstrating that GABA-B-mediated inhibition plays a crucial role in shaping sensory perception.[16]

          • In Pigeons: In an operant conditioning paradigm, CGP 35348 effectively antagonized the response-rate-decreasing effects of GHB and baclofen, providing evidence for its efficacy in an avian model.[17]

          Data Summary: A Cross-Model Comparison

          Animal ModelDomainExperimental ParadigmDosage & RouteKey EffectReproducibility NoteReference
          Rat CognitionRadial Arm Maze12.5-300 mg/kg, i.p.Enhanced spatial memory (bell-shaped dose-response)Effect is highly dose-dependent.[5]
          Rat CognitionIntellicage (Insula infusion)1 µg/µL, i.c.Impaired recognition memoryContradicts other findings; highlights paradigm/regional differences.[6]
          Mouse CognitionMorris Water Maze (Post-HIE)1 mg/kg, i.p.Improved spatial memory in males; no effect in females.Strong, reproducible sex-dependent effect.[1][7]
          Rat EpilepsyAbsence Seizure Models10-100 mg/kg, i.p.Suppressed spike-wave discharges.Highly consistent finding across multiple absence models.[9][10][11]
          Rat (immature) EpilepsyCortical Stimulation50-200 mg/kg, i.p.Prolonged seizure duration.Effect appears to be age-dependent.[12]
          Mouse MotorLocomotor Activity400 mg/kg, i.p.No effect alone; blocked agonist-induced depression.Consistent with its role as a pure antagonist.[14]
          Rat FeedingFood Intake500 mg/kg i.p. or 5-10 µg i.c.v.Reduced food intake.High systemic doses required to achieve central effect.[15]
          Raccoon SensorySomatosensory RecordingMicroiontophoresisExpanded receptive fields.Demonstrates a conserved role in sensory processing.[16]

          Key Factors Influencing Experimental Reproducibility

          The variability in the effects of CGP 35348 can be attributed to several critical experimental factors that researchers must control and consider.

          • Dosage and Route of Administration: This is arguably the most critical factor. The bell-shaped dose-response curve seen in cognitive tasks in rats highlights that more is not always better.[5] Furthermore, high systemic doses are often required to achieve sufficient central receptor occupancy, which can introduce potential peripheral effects.[15] The route of administration (e.g., systemic vs. direct central infusion) fundamentally changes the experimental question being asked.

          • Animal Model Characteristics:

            • Species and Strain: As demonstrated, rats and mice can exhibit different, and sometimes opposing, responses in cognitive paradigms.

            • Sex: The pronounced sex differences in the cognitive effects in mice are a crucial finding and a potent reminder that sex should be treated as a key biological variable.[1][7][8]

            • Age: The differential effects on seizure termination in developing versus adult rats indicate that the function of the GABA-B system evolves with age.[12]

            • Health Status: The use of healthy versus disease models (e.g., epilepsy, brain injury) is a major source of variation, as the underlying pathology can alter the function and expression of GABA-B receptors.

          • Experimental Paradigm: The choice of behavioral assay is not trivial. The conflicting results from the radial arm maze and the Intellicage in rats suggest that CGP 35348 may differentially affect distinct aspects of cognition (e.g., spatial working memory vs. recognition memory).[5][6]

          Detailed Experimental Protocol: Morris Water Maze for Spatial Memory

          The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory. Given its use in studies that revealed key sex differences, a detailed protocol is warranted.[1]

          Objective: To assess the effect of CGP 35348 on spatial learning (acquisition) and memory (probe trial) in mice.

          Materials:

          • Circular pool (120-150 cm in diameter), filled with water made opaque with non-toxic paint.

          • Submerged escape platform (10 cm in diameter), 1 cm below the water surface.

          • Video tracking system and software.

          • CGP 35348 solution (e.g., 1 mg/kg) and vehicle (e.g., saline).

          • Experimental animals (e.g., male and female albino mice).

          Methodology:

          • Animal Pre-handling: Handle mice for 2-3 minutes daily for 3-5 days prior to the experiment to reduce stress.

          • Acquisition Phase (e.g., 4-5 days): a. Divide animals into four groups: Male-Vehicle, Male-CGP 35348, Female-Vehicle, Female-CGP 35348. b. Administer CGP 35348 or vehicle (e.g., intraperitoneally) 30 minutes before the first trial of each day. c. Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the pool facing the wall from one of four quasi-random start positions. d. Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds. e. Record the latency to find the platform and the swim path for each trial. f. A decrease in escape latency across days indicates learning.

          • Probe Trial (e.g., Day 6): a. 24 hours after the final acquisition trial, remove the escape platform from the pool. b. Administer the assigned treatment (CGP 35348 or vehicle). c. Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds. d. Record and analyze the time spent in the target quadrant (where the platform used to be) versus other quadrants. A preference for the target quadrant indicates spatial memory retention.

          MWM_Workflow cluster_prep Preparation cluster_acq Acquisition Phase (4-5 Days) cluster_probe Probe Trial (Day 6) A1 Animal Acclimation & Handling (3-5 days) A2 Group Assignment (Sex & Treatment) A1->A2 B1 Administer CGP 35348 or Vehicle (i.p.) A2->B1 B2 Wait 30 min B1->B2 B3 4 Swim Trials per Day (Max 60s each) B2->B3 B4 Record Latency & Path B3->B4 B4->B1 Repeat Daily C1 Remove Platform B4->C1 C2 Administer Treatment C1->C2 C3 Single 60s Trial C2->C3 C4 Analyze Time in Target Quadrant C3->C4

          Caption: Experimental workflow for the Morris Water Maze protocol.

          Conclusion and Future Directions

          The effects of the GABA-B antagonist CGP 35348 are highly reproducible in specific, well-defined contexts, most notably in the suppression of spike-wave discharges in rodent models of absence epilepsy. However, its influence on more complex domains like cognition and motor behavior is subject to significant variability.

          This guide demonstrates that reproducibility is not an intrinsic property of the compound itself, but rather an outcome of the interplay between the compound and a highly specific set of experimental variables. The key takeaways for researchers are:

          • Reproducibility is context-dependent: The effects of CGP 35348 are reliably observed for certain endpoints (e.g., absence seizure suppression) but are highly variable for others (e.g., learning and memory).

          • Dose is critical: The dose-response relationship can be non-linear, and effective doses for one behavioral outcome may not be for another.

          • Model selection matters: Species, strain, sex, and age are powerful determinants of experimental outcomes and must be carefully considered in study design and data interpretation.

          Future research should focus on systematically investigating these sources of variability. Head-to-head comparisons of different GABAB antagonists in multiple species, using standardized behavioral paradigms, will be essential for building a more complete and translatable understanding of the therapeutic potential of modulating the GABA-B system.

          References

          • Gillani, Q., Ali, M., & Iqbal, F. (2014). CGP 35348, GABA B receptor antagonist, has a potential to improve neuromuscular coordination and spatial learning in albino mouse following neonatal brain damage. BioMed Research International, 2014, 295215. [Link]

          • Gillani, Q., Ali, M., & Iqbal, F. (2014). CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage. BioMed Research International, 2014. [Link]

          • Gillani, Q. A., Iqbal, S., Arfa, F., et al. (2014). Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice. The Scientific World Journal, 2014, 983651. [Link]

          • Liu, Z., Snead, O. C., & Vergnes, M. (1996). The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model. Brain Research, 729(2), 147-150. [Link]

          • Mares, P., & Liskova, S. (2010). GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats. Epilepsy Research, 92(2-3), 125-133. [Link]

          • Zhang, Y., Liu, A., Li, A., et al. (2017). Effects of GABAB receptors in the insula on recognition memory observed with intellicage. PeerJ, 5, e3186. [Link]

          • Staubli, U., Scafidi, J., & Chun, D. (1999). GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. Journal of Neuroscience, 19(11), 4609-4615. [Link]

          • Eriksson, A., Lofberg, C., & Engberg, G. (1998). The GABAB-receptor Antagonist, CGP 35348, Antagonises Gamma-Hydroxybutyrate- And Baclofen-Induced Alterations in Locomotor Activity and Forebrain Dopamine Levels in Mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 442-448. [Link]

          • Puigcerver, A., Van der Werf, Y. D., & Coenen, A. M. (1996). Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats. Brain Research Bulletin, 40(3), 157-162. [Link]

          • Juliano, S. L., & Eslin, D. E. (2002). Comparison of receptive field expansion produced by GABA(B) and GABA(A) receptor antagonists in raccoon primary somatosensory cortex. Journal of Neurophysiology, 87(5), 2335-2346. [Link]

          • Patel, S. M., & Ebenezer, I. S. (2004). The effects of intraperitoneal and intracerebroventricular administration of the GABAB receptor antagonist CGP 35348 on food intake in rats. European Journal of Pharmacology, 503(1-3), 89-93. [Link]

          • Wikipedia. (n.d.). CGP-35348. Retrieved from [Link]

          • Koek, W., Mercer, S. L., & Coop, A. (2009). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). The Journal of Pharmacology and Experimental Therapeutics, 330(3), 876-883. [Link]

          • Cortez, M. A., Snead, O. C., & Snead, M. P. (2005). GABA(B) RECEPTOR ANTAGONISTS REVERSE THE LEARNING DEFICITS IN AN ANIMAL MODEL OF ATYPICAL ABSENCE SEIZURES. Epilepsy Currents, 5(Suppl. 5), 39. [Link]

          • Getova, D., & Bowery, N. G. (2001). Effects of GABAB receptor antagonists on learning and memory retention in a rat model of absence epilepsy. Psychopharmacology, 157(3), 279-285. [Link]

          • Gillani, Q., Ali, M., & Iqbal, F. (2014). CGP 35348, GABA B Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mous. BioMed Research International. [Link]

          Sources

          Benchmarking 3-aminopropyl(ethyl)phosphinic acid affinity against standard GABA-B ligands

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Case for Low Affinity

          In the high-throughput screening era, "low affinity" is often synonymous with "failed lead." However, in GABA-B receptor pharmacology, 3-aminopropyl(ethyl)phosphinic acid (commonly referred to as CGP 36216 ) occupies a critical niche precisely because of its unique binding profile.

          While nanomolar antagonists like CGP 54626 indiscriminately silence all GABA-B signaling, CGP 36216 displays a functional selectivity for presynaptic autoreceptors over postsynaptic heteroreceptors in native tissue preparations. This guide benchmarks CGP 36216 against industry standards, establishing it not as a high-affinity binder, but as a precision tool for dissecting synaptic feedback loops.

          Structural Logic & Pharmacological Profile

          To understand the utility of CGP 36216, one must look at the structure-activity relationship (SAR) of the phosphinic acid tail.

          • The Agonist Backbone: The parent structure, 3-aminopropylphosphinic acid (3-APPA / CGP 27492) , is a potent agonist (

            
             ~3 nM).[1]
            
          • The Antagonist Switch: Alkylating the phosphinic acid turns the molecule into an antagonist.

            • Methylation (CGP 35348): Creates a very weak antagonist (

              
               > 100 
              
              
              
              M).
            • Ethylation (CGP 36216): Increases potency significantly compared to the methyl analog (

              
               ~40-60 
              
              
              
              M) but retains the kinetic properties required for presynaptic differentiation.

          Key Takeaway: The ethyl group provides enough steric bulk to prevent receptor activation (antagonism) and improve affinity over the methyl analog, yet it lacks the lipophilic bulk of the benzyl-substituted "super-antagonists" (like CGP 54626), resulting in faster off-rates and unique tissue distribution.

          Comparative Affinity Data

          The following table benchmarks CGP 36216 against the standard "toolbox" ligands. Note the orders-of-magnitude difference in affinity.

          Table 1: Comparative Binding & Functional Affinities at Native Rat GABA-B Receptors

          CompoundClassStructure NoteBinding Affinity (
          
          
          /
          
          
          )
          Functional Potency (
          
          
          /
          
          
          )
          Primary Application
          CGP 54626 AntagonistBenzyl-phosphinic1 – 4 nM ~ 1 nMRadioligand of choice; total receptor blockade.
          Baclofen AgonistChlorophenyl-GABA100 – 200 nM ~ 200 nMThe clinical standard agonist.
          CGP 36216 AntagonistEthyl-phosphinic 40 – 60
          
          
          M
          ~ 43
          
          
          M (Pre)
          Differentiation of presynaptic autoreceptors.
          CGP 35348 AntagonistMethyl-phosphinic> 100
          
          
          M
          ~ 150
          
          
          M
          Low-affinity general antagonist (older generation).
          Saclofen AntagonistSulfonic acid> 150
          
          
          M
          ~ 100
          
          
          M
          Low potency; largely replaced by phosphinic acids.

          Data aggregated from Ong et al. (2001) and Froestl et al. (1995).

          Interpretation of Data

          Do not let the micromolar affinity of CGP 36216 deter you. In electrophysiological assays (e.g., rat neocortical slices), 100

          
          M CGP 36216  significantly increases electrically evoked GABA release (blocking the autoreceptor) while having no effect  on the postsynaptic hyperpolarization induced by baclofen.[2][3] To achieve similar presynaptic blockade with CGP 35348, one would require concentrations approaching 1 mM, introducing non-specific osmotic and pH artifacts.
          

          Experimental Methodology: Validating Affinity

          To benchmark this product in your own lab, you cannot use a direct binding assay because CGP 36216 is not available as a radioligand. You must perform a displacement assay using a high-affinity radioligand like

          
          -CGP 54626.
          
          Protocol: -CGP 54626 Displacement Assay

          Objective: Determine the

          
           of CGP 36216 in rat brain cortical membranes.
          
          Reagents
          • Buffer: 50 mM Tris-HCl, 2.5 mM

            
            , pH 7.4. (Note: 
            
            
            
            is required for optimal GABA-B conformation).
          • Radioligand:

            
            -CGP 54626 (Specific Activity ~ 40-60 Ci/mmol). Concentration: 1 nM.
            
          • Non-Specific Control: 100

            
            M Isoguvacine (to block GABA-A) + 1 mM GABA or 100 
            
            
            
            M Baclofen.
          Workflow (Self-Validating)
          • Membrane Prep: Homogenize rat cortex in ice-cold Tris; centrifuge (20,000g, 20 min). Critical: Wash pellet 3x to remove endogenous GABA, which effectively competes with the radioligand and skews

            
             values.
            
          • Equilibration: Incubate membranes (200

            
            g protein) with 1 nM 
            
            
            
            -CGP 54626 and varying concentrations of CGP 36216 (
            
            
            to
            
            
            M).
          • Timing: Incubate for 60 minutes at 4°C .

            • Scientist's Note: While room temperature is faster, 4°C prevents ligand degradation and reduces low-affinity non-specific binding, crucial when testing a micromolar ligand like CGP 36216.

          • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine).

            • Why PEI? It reduces the negatively charged filter's binding to the positively charged amino groups of the ligand.

          • Analysis: Calculate

            
             using the Cheng-Prusoff equation: 
            
            
            
            .
          Workflow Diagram

          BindingAssay Prep Membrane Preparation (Remove Endogenous GABA) Mix Reaction Assembly [3H]-CGP 54626 (1nM) + CGP 36216 (Variable) Prep->Mix 200µg Protein Incubate Equilibrium Incubation 60 min @ 4°C Mix->Incubate Competition Filter Rapid Filtration GF/B + 0.3% PEI Incubate->Filter Terminate Count Scintillation Counting Data Analysis (Cheng-Prusoff) Filter->Count Quantify

          Figure 1: Displacement assay workflow optimized for low-affinity ligands. Note the critical wash steps in membrane preparation to prevent endogenous GABA interference.

          Functional Mechanism & Selectivity

          The primary value of CGP 36216 is not in binding assays, but in functional dissection. In a synaptic terminal, GABA-B receptors exist in two distinct populations:

          • Presynaptic (Autoreceptors): Inhibit

            
             channels 
            
            
            
            Reduce GABA release.
          • Postsynaptic: Activate GIRK (

            
            ) channels 
            
            
            
            Hyperpolarization.

          CGP 36216 (at 100

          
          M) preferentially blocks the Presynaptic  loop.
          
          Mechanism of Action Diagram

          GABAB_Pathway cluster_presynaptic Presynaptic Terminal (GABAergic) cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles Synapse GABA GABA_Vesicle->Synapse Release Ca_Channel N/P/Q-type Ca2+ Channel Ca_Channel->GABA_Vesicle Trigger Release AutoReceptor GABA-B Autoreceptor (Gi/o coupled) AutoReceptor->Ca_Channel Inhibits (βγ) Synapse->AutoReceptor Feedback PostReceptor GABA-B Postsynaptic Receptor Synapse->PostReceptor Signal K_Channel GIRK (K+) Channel PostReceptor->K_Channel Activates Hyperpol Hyperpolarization (IPSP) K_Channel->Hyperpol Efflux CGP CGP 36216 (100 µM) CGP->AutoReceptor SELECTIVE BLOCKADE (Disinhibition) CGP->PostReceptor No Effect (at <500 µM)

          Figure 2: Functional differentiation. CGP 36216 selectively antagonizes the presynaptic autoreceptor feedback loop, enhancing GABA release without blocking the postsynaptic IPSP.

          References

          • Ong, J., et al. (2001). "CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain."[2] European Journal of Pharmacology, 415(2-3), 191-195.[3]

          • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA.[1][4] 2. Selective, orally active GABAB antagonists."[1][4] Journal of Medicinal Chemistry, 38(17), 3313-3331.[1][4]

          • Olpe, H. R., et al. (1993). "GABA-B receptors: from molecular biology to therapeutic potential." European Neuropsychopharmacology, 3(2), 161-162.

          • Kaupmann, K., et al. (1998). "GABA-B-receptor subtypes assemble into functional heteromeric complexes." Nature, 396, 683–687.

          Sources

          ×

          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.